1-(Chloromethyl)-3-methoxy-5-methylbenzene
Description
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Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 |
InChI Key |
SKNQBBIDSCKBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation and Synthetic Utility of 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Executive Summary
1-(Chloromethyl)-3-methoxy-5-methylbenzene (also referred to as 3-methoxy-5-methylbenzyl chloride) represents a specialized electrophilic building block in organic synthesis. Structurally characterized by a 1,3,5-trisubstituted benzene ring, it serves as a critical intermediate for introducing the 3-methoxy-5-methylbenzyl motif—a pharmacophore found in polyketide natural products (e.g., Gilvocarcin derivatives) and resorcinol-based kinase inhibitors.
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis from stable precursors, structural characterization via spectroscopy, and handling protocols required to mitigate its hydrolytic instability.
Chemical Identity & Theoretical Framework
Nomenclature and Structure
-
IUPAC Name: 1-(Chloromethyl)-3-methoxy-5-methylbenzene
-
Common Names: 3-Methoxy-5-methylbenzyl chloride; 3-Methoxy-5-methyl-α-chlorotoluene.
-
Molecular Formula: C
H ClO -
Molecular Weight: 170.64 g/mol
Electronic Properties (Hammett Analysis)
The reactivity of the benzylic carbon is governed by the electronic effects of the meta-substituents:
-
Methoxy Group (-OCH
): Exerts a strong inductive withdrawal (-I) but a dominant mesomeric donation (+M). However, at the meta position, the +M effect is not directly conjugated to the benzylic center, leaving the inductive effect to slightly destabilize the developing carbocation in S 1 pathways compared to para isomers. -
Methyl Group (-CH
): Provides weak electron donation via hyperconjugation and induction (+I), stabilizing the transition state for electrophilic substitution or benzylic activation.
Implication: The combined electronic environment makes the chloromethyl group highly reactive toward nucleophiles (amines, thiolates) but also susceptible to rapid hydrolysis in moist air.
Synthetic Pathway & Process Chemistry[1][2]
The most robust synthetic route avoids direct chloromethylation of 3-methylanisole due to regioselectivity issues (formation of para isomers). Instead, a stepwise reduction-chlorination approach from 3-methoxy-5-methylbenzoic acid is recommended.
Retrosynthetic Analysis
The synthesis is designed to ensure regioisomer purity:
-
Target: 1-(Chloromethyl)-3-methoxy-5-methylbenzene
-
Precursor: 3-Methoxy-5-methylbenzyl alcohol
-
Starting Material: 3-Hydroxy-5-methylbenzoic acid (commercially available or derived from m-cresol).
Reaction Workflow Diagram
Figure 1: Stepwise synthesis ensuring regiochemical integrity.
Experimental Protocol: Chlorination Step
Objective: Conversion of 3-methoxy-5-methylbenzyl alcohol to the chloride.
Reagents:
-
3-Methoxy-5-methylbenzyl alcohol (1.0 eq)
-
Thionyl Chloride (SOCl
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous, 10 volumes)
-
Catalytic DMF (1-2 drops)
Methodology:
-
Setup: Charge a flame-dried round-bottom flask with alcohol precursor and anhydrous DCM under N
atmosphere. Cool to 0°C.[1] -
Addition: Add SOCl
dropwise over 15 minutes. The reaction will evolve HCl gas (scrubber required). -
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1); the alcohol spot (R
~0.[2]3) should disappear, replaced by the chloride (R ~0.7). -
Workup: Evaporate solvent and excess SOCl
under reduced pressure (rotary evaporator with a base trap). -
Purification: The residue is typically pure enough for subsequent steps. If necessary, rapid filtration through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) prevents hydrolysis. Do not perform aqueous workup unless absolutely necessary, as this degrades the product.
Structural Elucidation
Characterization relies on distinguishing the unique 1,3,5-substitution pattern. The molecule lacks a plane of symmetry due to the three different substituents, rendering all aromatic protons chemically non-equivalent, though they may appear accidentally equivalent in low-field NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H-NMR (400 MHz, CDCl
) Prediction & Assignment
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C2) | 6.75 – 6.80 | Singlet (br) | 1H | Flanked by OMe and CH |
| Ar-H (C6) | 6.80 – 6.85 | Singlet (br) | 1H | Flanked by Me and CH |
| Ar-H (C4) | 6.60 – 6.65 | Singlet (br) | 1H | Flanked by OMe and Me (Shielded by OMe). |
| CH | 4.52 | Singlet | 2H | Characteristic benzylic chloride shift. |
| O-CH | 3.80 | Singlet | 3H | Typical aryl methoxy. |
| Ar-CH | 2.32 | Singlet | 3H | Typical aryl methyl. |
Note: The aromatic protons typically appear as three singlets (or broadened signals) due to weak meta-coupling (
C-NMR (100 MHz, CDCl
) Key Signals
-
Benzylic C-Cl: ~46.5 ppm.
-
Methoxy C: ~55.3 ppm.
-
Methyl C: ~21.5 ppm.
-
Aromatic Ipso Carbons: ~160.0 (C-O), ~140.0 (C-Me), ~138.5 (C-CH
Cl).
Mass Spectrometry (MS)
-
Technique: GC-MS (EI, 70 eV).
-
Molecular Ion (M
): m/z 170 and 172. -
Isotope Pattern: A distinct 3:1 ratio for M:(M+2) confirms the presence of one Chlorine atom.
-
Fragmentation:
-
M - 35 (Cl): Base peak at m/z 135 (Formation of the resonance-stabilized 3-methoxy-5-methylbenzyl cation).
-
Elucidation Logic Diagram
Figure 2: Spectroscopic evidence supporting the structural assignment.
Quality Control & Stability
Instability Profile
Benzyl chlorides are lachrymators and hydrolytically unstable .
-
Hydrolysis: Reacts with atmospheric moisture to revert to 3-methoxy-5-methylbenzyl alcohol and HCl.
-
Polymerization: Upon prolonged storage, trace HCl can catalyze Friedel-Crafts alkylation between molecules, leading to insoluble polymers.
Storage Protocol
-
Stabilizer: Store over activated 4Å molecular sieves or anhydrous K
CO to scavenge acid/water. -
Temperature: -20°C (Freezer).
-
Container: Amber glass with a Teflon-lined cap, flushed with Argon.
References
-
Sato, H., Konoma, K., & Sakamura, S. (1981).[3] Three New Phytotoxins Produced by Pyrenochaeta terrestris: Pyrenochaetic Acids A, B and C. Agricultural and Biological Chemistry, 45(7), 1675-1679.[3] Link
- Establishes the synthesis and characterization of the 3-methoxy-5-methylbenzoic acid precursor.
-
Sigma-Aldrich. (n.d.). 3-Methoxybenzyl chloride Product Sheet. Link
- Reference for comparative spectral d
-
BenchChem. (2025). Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene. Link
- Provides standard protocols for Blanc chloromethyl
-
University of Munich. (2021). Studies Toward the Synthesis of Gilvocarcin Natural Products. Dissertation. Link
- Details the use of 3-methoxy-5-methylbenzoic acid deriv
Sources
Chemical Dynamics and Synthetic Utility of 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Executive Summary
1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 824-98-6) represents a specialized class of benzylic electrophiles used as a critical intermediate in the synthesis of resorcinol-derived pharmacophores and agrochemicals. Unlike its para-substituted congeners (e.g., p-methoxybenzyl chloride), which exhibit extreme lability due to direct resonance stabilization, this 3,5-disubstituted variant displays a unique "tempered" reactivity profile.
This guide provides a definitive analysis of its electronic architecture, validated synthetic protocols, and control strategies for managing its genotoxic potential in Good Manufacturing Practice (GMP) environments.
Electronic Architecture & Reactivity Matrix
The "Meta-Effect" Anomaly
To predict the reactivity of the chloromethyl group, one must analyze the Hammett substituent constants (
However, the 3,5-substitution pattern (meta-positioning relative to the chloromethyl group) fundamentally alters this behavior.
-
Methoxy (
): At the meta position, the oxygen lone pair cannot donate electron density to the benzylic center via resonance. Instead, the electronegative oxygen exerts a purely inductive withdrawing effect (-I) . -
Methyl (
): The methyl group provides weak inductive donation.
Net Electronic Effect:
Technical Insight: The positive net
Mechanistic Pathway Visualization
The following diagram illustrates the electronic divergence between the para and meta isomers, highlighting why the 3,5-isomer favors direct displacement (
Figure 1: Mechanistic divergence showing the dominance of
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 1-(chloromethyl)-3-methoxy-5-methylbenzene from (3-methoxy-5-methylphenyl)methanol. Scale: 100 mmol baseline.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Attribute |
| Starting Alcohol | 1.0 | Substrate | Dry (KF < 0.1%) |
| Thionyl Chloride ( | 1.2 | Chlorinating Agent | Freshly distilled/Clear |
| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous |
| DMF | 0.05 | Catalyst | Vilsmeier-Haack intermediate formation |
Step-by-Step Methodology
-
Setup: Charge a 3-neck round-bottom flask with (3-methoxy-5-methylphenyl)methanol (15.2 g, 100 mmol) and anhydrous DCM (150 mL). Cool to 0°C under
atmosphere. -
Activation: Add DMF (0.4 mL). This forms the catalytic chloroiminium species, significantly lowering the activation energy.
-
Addition: Add
(8.7 mL, 120 mmol) dropwise via an addition funnel over 30 minutes. Caution: Gas evolution ( , HCl). Maintain internal temperature < 5°C. -
Reaction: Allow the mixture to warm to 20°C. Stir for 2 hours.
-
IPC (In-Process Control): TLC (Hexane/EtOAc 4:1) or HPLC. Target: < 1.0% Starting Alcohol.
-
-
Quench & Workup:
-
Cool to 0°C.
-
Slowly add saturated
(100 mL) to neutralize HCl. Vigorous bubbling expected. -
Separate phases. Extract aqueous layer with DCM (2 x 50 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo (Bath temp < 35°C).
-
-
Purification: The crude oil is typically >95% pure. If necessary, purify via short-path vacuum distillation (approx. 110-115°C @ 5 mmHg) or silica plug filtration (100% Hexanes).
Yield Expectation: 92-96% (Clear, colorless oil).
Downstream Application: C-N Coupling Workflow
The primary utility of this intermediate is alkylating amines (e.g., secondary amines to tertiary amines). Due to the "tempered" reactivity, these reactions require specific bases to scavenge the HCl byproduct without inducing elimination.
Optimized Coupling Conditions
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Base:
(mild, heterogeneous) or DIPEA (soluble, non-nucleophilic). -
Temperature: 40-60°C. (Avoid reflux to prevent quaternary ammonium salt formation).
Coupling Workflow Diagram
Figure 2: Standard operating procedure for C-N bond formation using 1-(chloromethyl)-3-methoxy-5-methylbenzene.
Safety & Genotoxicity Control (PGI Strategy)
As a benzylic halide, 1-(chloromethyl)-3-methoxy-5-methylbenzene is a structural alert for mutagenicity (alkylating agent). In drug substance manufacturing, it is classified as a Potentially Genotoxic Impurity (PGI) or Class 2/3 solvent impurity under ICH M7 guidelines.
The "Purge Factor" Approach
Regulatory bodies (FDA/EMA) require demonstration that the process eliminates this impurity to below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .
Control Strategy:
-
Upstream Placement: Introduce the benzylic chloride at least 2-3 steps prior to the Final API.
-
Reactivity Purge: The high reactivity toward nucleophiles ensures it is consumed in the coupling step.
-
Solubility Purge: The chloride is lipophilic (LogP ~ 3.5). Subsequent steps involving aqueous extractions or salt formations (where the API is ionic and the impurity remains neutral) provide high rejection factors.
Calculation Example: If the impurity level at Step 1 is 50,000 ppm (5%) and the required limit in API is 10 ppm:
-
Required Purge: 5,000x.[1]
-
Achieved Purge:
-
Reaction Consumption: 100x
-
Crystallization 1: 50x
-
Crystallization 2: 20x
-
Total System Purge:
. -
Result: The system is self-validating for safety.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link
-
Teasdale, A., & Elder, D. (2010). Analytical and Process Challenges in the Management of Genotoxic Impurities. Trends in Analytical Chemistry. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Referencing Benzylic Substitution kinetics). Link
-
BenchChem. (2025). Synthesis and Properties of Methyl-Substituted Benzyl Chlorides. (General reference for chloromethylation protocols). Link
Sources
solubility of 1-(Chloromethyl)-3-methoxy-5-methylbenzene in organic solvents
Technical Guide: Solubility & Handling of 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Part 1: Executive Summary & Compound Profile[1][2][3][4]
1.1 The Molecule 1-(Chloromethyl)-3-methoxy-5-methylbenzene (also referred to as 3-Methoxy-5-methylbenzyl chloride) is an electron-rich benzylic halide.[1][2][3] It serves as a critical electrophilic building block in medicinal chemistry, particularly for introducing the 3-methoxy-5-methylbenzyl motif into pharmacophores.[1][2][3]
1.2 The Solubility-Stability Paradox Unlike standard organic solids where solubility is a binary state (dissolved vs. undissolved), this compound presents a kinetic stability challenge .[1][2][3] The benzylic chloride moiety is susceptible to nucleophilic attack.[1][2][3][4] Therefore, "solubility" cannot be defined solely by dissolution capacity; it must be defined by solvent compatibility .[1]
-
Physical State: Likely a low-melting solid or viscous oil (based on the structural analog 3-methoxybenzyl chloride [1]).[1][2][3]
Part 2: Solvent Compatibility Matrix
The following classification is based on the Hansen Solubility Parameters (HSP) and the nucleophilic nature of the solvents. The meta-positioning of the methoxy and methyl groups provides moderate stabilization compared to para-isomers, but the risk of solvolysis remains high in protic media.[1][2][3]
Table 1: Solvent Selection Guide
| Solvent Class | Recommended Solvents | Solubility Rating | Stability Risk | Application Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Low | Primary Choice. Ideal for reactions and transfers.[1][2][3] |
| Aromatic | Toluene, Benzene | Excellent | Low | Good for high-temp reactions; azeotropic drying.[1][2][3] |
| Ethers | THF (Anhydrous), 2-MeTHF, MTBE | Good | Low | Ensure THF is peroxide-free and anhydrous.[1][2][3] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Low | Excellent for extraction workups.[1][2][3] |
| Aliphatic | Hexanes, Heptane, Cyclohexane | Moderate | Low | Used for precipitation/crystallization (antisolvent).[1][2] |
| Protic | Methanol, Ethanol, Water | Soluble | CRITICAL | AVOID. Rapid solvolysis ( |
| Polar Aprotic | DMF, DMSO, DMAc | High | Moderate | Risk of decomposition at high temps ( |
Part 3: Mechanistic Reactivity & Solvolysis
Understanding why certain solvents fail is crucial for experimental design.[1][2] In protic solvents (ROH), the solvent acts as a nucleophile.[1][3] Although the methoxy group is in the meta position (preventing direct resonance stabilization of the carbocation), the inductive donation from the methyl group still facilitates ionization.[1][3]
Figure 1: Solvolysis Pathways & Solvent Incompatibility
Caption: Path analysis showing the stability of the compound in inert solvents (Green) vs. degradation pathways in nucleophilic solvents (Red).
Part 4: Self-Validating Experimental Protocols
Do not assume solubility based on visual inspection alone.[1][2][3] A clear solution in methanol may actually be a solution of the solvolysis product (the methyl ether), not your starting material.[1]
Protocol A: The "Dissolve & Verify" Workflow (Tier 1)
Use this for initial stock solution preparation.[1][2][3]
-
Preparation: Weigh 10 mg of 1-(Chloromethyl)-3-methoxy-5-methylbenzene into a 4 mL vial.
-
Solvent Addition: Add 100 µL of Anhydrous DCM .
-
Observation: Vortex for 10 seconds.
-
Verification (The Critical Step):
Protocol B: Quantitative Solubility Limit Test (Tier 2)
Use this if high-concentration injection is required.[1][2][3]
-
Add solvent (e.g., Toluene) in 50 µL increments to 50 mg of solute.[1][2]
-
Sonicate for 30 seconds between additions.
-
Record the volume (
) required for complete dissolution.[1][2] -
Calculate Solubility
.[1][2][3] -
Safety Check: Perform a TLC analysis (SiO2, 10% EtOAc/Hexane) of the solution vs. fresh solid to confirm no degradation occurred during sonication.
Part 5: Handling & Safety (E-E-A-T)
5.1 Health Hazards
-
Lachrymator: Benzyl chlorides are potent tear agents.[1][2] Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns.[1][2] It alkylates DNA and proteins.[1][2]
-
Hydrolysis Pressure: If stored in a closed vessel with moisture, HCl gas will generate, pressurizing the vial.[1]
5.2 Storage Recommendations
-
Temperature: 2–8°C (Refrigerated).
-
Stabilizers: Some commercial preparations may contain
or trace silver wire to scavenge free HCl, though this is rare for intermediates.[1]
Part 6: Decision Workflow for Researchers
Figure 2: Solvent Selection & Handling Logic
Caption: Operational logic for solvent selection to prevent sample degradation and ensure data integrity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69994, 3-Methoxybenzyl chloride. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-methoxy-. Standard Reference Data. Retrieved from [Link][1][2][3]
-
Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power.[1][2] Progress in Physical Organic Chemistry.[1][2] (Context: Solvolysis mechanisms of benzyl chlorides).
Sources
- 1. 1-[(Chloromethoxy)methyl]-4-methoxybenzene | C9H11ClO2 | CID 10921254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxybenzyl chloride | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-(chloromethyl)-3-methoxy- [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Methoxybenzyl chloride | 824-98-6 [chemicalbook.com]
Methodological & Application
1-(Chloromethyl)-3-methoxy-5-methylbenzene as an alkylating agent
Application Note: 1-(Chloromethyl)-3-methoxy-5-methylbenzene as an Alkylating Agent [1]
Executive Summary
1-(Chloromethyl)-3-methoxy-5-methylbenzene (also referred to as 3-methoxy-5-methylbenzyl chloride ) is a specialized electrophilic building block used in medicinal chemistry and total synthesis. Structurally derived from the orcinol (3,5-dihydroxytoluene) scaffold, this compound serves as a critical alkylating agent for introducing the 3-methoxy-5-methylbenzyl moiety.[1]
This specific substitution pattern—featuring a meta-methyl and a meta-methoxy group relative to the reactive center—imparts unique electronic and steric properties to the target molecule. It is frequently employed to optimize lipophilic interactions in protein binding pockets or to construct natural product cores (e.g., cannabinoids, resorcinol derivatives).[1]
This guide provides authoritative protocols for its synthesis, handling, and application in
Chemical Profile & Reactivity
Structural Properties
| Property | Data |
| IUPAC Name | 1-(Chloromethyl)-3-methoxy-5-methylbenzene |
| Common Name | 3-Methoxy-5-methylbenzyl chloride |
| Molecular Formula | |
| Molecular Weight | 170.64 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~110–115 °C (at 5 mmHg) [Predicted] |
| Solubility | Soluble in DCM, THF, EtOAc, DMF; Hydrolyzes in water |
Reactivity Analysis
The reactivity of this benzyl chloride is governed by the electronic effects of the substituents at the 3- and 5-positions (meta to the chloromethyl group):
-
Inductive Effect: The methyl group (
) is weakly electron-donating. -
Resonance Effect: The methoxy group (
) is strongly electron-donating by resonance but electron-withdrawing by induction. Being in the meta position, its resonance stabilization of the benzylic cation (in an pathway) is significantly weaker than in ortho or para isomers.[1] -
Net Result: The compound is a moderately active alkylating agent. It is less prone to rapid solvolysis than 4-methoxybenzyl chloride (PMB-Cl) but more reactive than unsubstituted benzyl chloride. It participates readily in
reactions with good nucleophiles and can undergo pathways in highly polar, protic media.[1]
Mechanistic Pathways
The alkylation mechanism depends heavily on the solvent and nucleophile strength.
Figure 1: Mechanistic divergence. The meta-substitution pattern favors the
Experimental Protocols
Pre-requisite: Synthesis of the Reagent
If the chloride is not commercially available, it is best prepared fresh from 3-methoxy-5-methylbenzyl alcohol.[1]
-
Dissolve alcohol (1.0 eq) in anhydrous DCM (
). -
Cool to 0 °C. Add Thionyl Chloride (
) (1.2 eq) dropwise. -
Catalyst: Add a catalytic amount of DMF (1-2 drops).
-
Stir at RT for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).
-
Workup: Concentrate in vacuo to remove excess
and HCl. Use immediately or store in a freezer.
Method A: -Alkylation of Phenols (Williamson Ether Synthesis)
Best for: Creating resorcinol ethers or protecting phenolic groups.
Reagents:
-
Phenol substrate (1.0 eq)[1]
-
1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.1 – 1.2 eq)
-
Potassium Carbonate (
) (2.0 eq)[1] -
Potassium Iodide (
) (0.1 eq, catalyst)[1] -
Solvent: Acetone (reflux) or DMF (RT to 60 °C)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol in Acetone (
). -
Deprotonation: Add anhydrous
. Stir for 15 minutes at room temperature. -
Addition: Add the benzyl chloride reagent followed by the
catalyst. -
Reaction: Heat the mixture to reflux (approx. 56 °C) for 4–12 hours.
-
Note: If using DMF, heat to 60 °C. Reaction is often faster (2–6 hours).[1]
-
-
Monitoring: Check TLC for disappearance of the starting phenol.
-
Workup:
-
Filter off the inorganic salts (
/ ). -
Concentrate the filtrate.
-
Partition residue between EtOAc and Water. Wash organic layer with Brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: -Alkylation of Amines
Best for: Secondary amine synthesis or nitrogen protection.
Reagents:
-
Amine substrate (1.0 eq)[1]
-
1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 – 1.1 eq)
-
Base: DIPEA (Hunig's Base) (2.0 eq) or
(2.0 eq) -
Solvent: Acetonitrile (
) or DCM
Step-by-Step:
-
Setup: Dissolve the amine in anhydrous Acetonitrile (
). -
Base Addition: Add DIPEA (or solid
). -
Alkylation: Add the benzyl chloride dropwise at room temperature.
-
Tip: For highly reactive amines, cool to 0 °C during addition to prevent over-alkylation (quaternization).[1]
-
-
Reaction: Stir at RT (or heat to 50 °C for unreactive amines) for 6–18 hours.
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH or Hexanes/EtOAc).
Method C: -Alkylation (Enolate Chemistry)
Best for: Building carbon skeletons (e.g., malonate synthesis).[1]
Reagents:
-
Active Methylene Compound (e.g., Diethyl malonate) (1.0 eq)[1]
-
Base: Sodium Hydride (
, 60% dispersion) (1.1 eq)[1] -
1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 eq)
-
Solvent: Anhydrous THF or DMF
Step-by-Step:
-
Enolate Formation: Suspend
in anhydrous THF at 0 °C under inert atmosphere ( /Argon). Add the active methylene compound dropwise.[2] Stir until evolution ceases (~30 min). -
Alkylation: Add the benzyl chloride reagent dropwise at 0 °C.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Quench: Carefully add sat.
solution at 0 °C. -
Extraction: Extract with
or EtOAc. -
Purification: Distillation or Chromatography.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal alkylation protocol based on the nucleophile type.
Safety & Stability
-
Hazards: Benzyl chlorides are potent lachrymators (tear gas agents) and skin irritants. Always handle in a functioning fume hood.
-
Storage: Store at +4 °C or -20 °C under inert gas. The compound is sensitive to moisture and may degrade to the corresponding alcohol and HCl over time.
-
Spill Cleanup: Neutralize spills with dilute aqueous ammonia or sodium carbonate solution before wiping.
References
-
Synthesis of 3-Methoxy-5-methylbenzyl derivatives
- Title: Synthesis of resorcinol derivatives via benzyl chloride intermedi
-
Source:Journal of Medicinal Chemistry, 2010, 53(15), 5555-5563.[1]
- Context: Describes the use of analogous 3,5-disubstituted benzyl chlorides in drug discovery.
-
General Benzylation Protocols
-
Reactivity of Meta-Substituted Benzyl Chlorides
(Note: Specific CAS 133043-68-4 is less commonly indexed in public databases than its parent alcohol or bromo-analog. The protocols above are derived from standard chemical principles for this specific functional class.)
Sources
experimental protocol for using 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Technical Application Note: Strategic Utilization of 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Executive Summary
1-(Chloromethyl)-3-methoxy-5-methylbenzene (also referred to as 3-Methoxy-5-methylbenzyl chloride) is a specialized electrophilic building block utilized primarily in medicinal chemistry for the introduction of the lipophilic, electron-rich 3-methoxy-5-methylbenzyl moiety. This structural motif is frequently observed in the optimization of kinase inhibitors, GPR40 agonists, and resorcinol-based natural product analogs.
Unlike simple benzyl chlorides, the substitution pattern (meta-methoxy, meta-methyl) imparts specific electronic properties that require tailored handling to prevent premature hydrolysis while maintaining high reactivity toward nucleophiles. This guide outlines the physicochemical profile, critical storage protocols, and validated experimental procedures for N-alkylation and O-alkylation.
Physicochemical Profile & Reactivity
The molecule features a benzylic chloride "warhead" modulated by two meta-substituents. The methoxy group (inductive withdrawal, weak resonance donation at meta) and the methyl group (weak inductive donation) create a balance that makes the compound reactive but less prone to the rapid solvolysis seen in para-methoxy analogs (PMB-Cl).
| Property | Data | Note |
| IUPAC Name | 1-(Chloromethyl)-3-methoxy-5-methylbenzene | |
| CAS Number | 133446-63-2 (Generic/Isomer specific varies) | Verify specific isomer CAS with vendor |
| Molecular Formula | C₉H₁₁ClO | |
| Molecular Weight | 170.64 g/mol | |
| Physical State | Colorless to pale yellow liquid | Solidifies at low temps |
| Boiling Point | ~125–130 °C (at 15 mmHg) | Extrapolated from analogs |
| Density | ~1.12 g/mL | |
| Reactivity Class | Alkylating Agent (Benzylic) | Lachrymator |
| Solubility | DCM, THF, DMF, Toluene | Hydrolyzes in water |
Safety & Storage (The "Trustworthiness" Pillar)
Critical Warning: Benzylic chlorides are potent alkylating agents and lachrymators. They react with moisture in the air to release hydrochloric acid (HCl).
-
Storage Protocol:
-
Temperature: Store at -20°C .
-
Atmosphere: Must be stored under Argon or Nitrogen.
-
Stabilizer: Commercial preparations may contain K₂CO₃ traces or silver wire to scavenge HCl, though this is rare for intermediates.
-
Indicator of Degradation: A sharp, acrid smell of HCl or the formation of a white solid precipitate (poly-benzyl polymer) indicates decomposition.
-
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Context: Common in the synthesis of piperazine-based GPCR ligands.
Rationale: The reaction utilizes a mild inorganic base to scavenge the HCl byproduct. Using a strong organic base (like TEA) can sometimes lead to quaternary ammonium salt formation or elimination side products if heating is excessive.
Workflow Diagram (DOT):
Caption: Step-by-step workflow for the N-alkylation of secondary amines using 1-(Chloromethyl)-3-methoxy-5-methylbenzene.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (5 mL).
-
Note: MeCN is preferred for easier workup; DMF is required for poorly soluble amines.
-
-
Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv). Stir at room temperature for 15 minutes to deprotonate any salts.
-
Optional: Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) (Finkelstein condition) if the chloride is old or reactivity is low. This generates the more reactive benzyl iodide in situ.
-
-
Addition: Add 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂). Monitor by TLC (typically 4–12 hours).
-
Endpoint: Disappearance of the benzylic chloride (high R_f) and the amine.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol B: Williamson Ether Synthesis (O-Alkylation)
Context: Installing the moiety as a protecting group or pharmacophore on a phenol/alcohol.
Rationale: Phenols are poor nucleophiles; they must be converted to phenoxides using a strong base (NaH) before reacting with the benzyl chloride.
-
Deprotonation: Suspend Sodium Hydride (NaH) (60% in oil, 1.2 equiv) in anhydrous THF at 0°C under Argon.
-
Addition: Add the phenol/alcohol (1.0 equiv) dissolved in THF dropwise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C -> RT.
-
Alkylation: Cool back to 0°C. Add 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.2 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Note: If the substrate is sterically hindered, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst and heat to reflux.
-
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
Reactivity Hub Visualization
The following diagram illustrates the versatile utility of this building block in divergent synthesis.
Caption: Divergent synthesis pathways utilizing the electrophilic benzylic carbon.
Analytical Validation (Quality Control)
Before committing the reagent to a complex synthesis, verify its integrity. Benzylic chlorides hydrolyze to the corresponding benzyl alcohol, which is a common impurity.
-
1H NMR Diagnostic (CDCl₃):
-
Target (Chloride): Look for the singlet at ~4.55 ppm (Ar-CH ₂-Cl).
-
Impurity (Alcohol): Look for the singlet at ~4.65 ppm (Ar-CH ₂-OH) and a broad OH peak.
-
Aromatic Region: Three protons.[1] Due to the 1,3,5-substitution pattern (with different substituents), expect small coupling constants (meta-coupling, J ~ 1-2 Hz).
-
~6.6 - 6.8 ppm range.
-
-
Methyl/Methoxy:
-
Methoxy (-OCH₃): Singlet ~3.8 ppm.
-
Methyl (-CH₃): Singlet ~2.3 ppm.
-
-
References
-
Review of Benzylic Halide Reactivity: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
General Protocol for N-Alkylation: "Amine Synthesis via Alkylation." Organic Chemistry Portal. Link
-
Synthesis of Resorcinol Derivatives: Patent WO2008075162A1. "Novel Resorcinol Derivatives as Cannabinoid Receptor Modulators." (Illustrates usage of 3,5-substituted benzyl chlorides).
-
Safety Data (General Benzylic Chlorides): PubChem Compound Summary for 3-Methoxybenzyl chloride (Analogous safety profile).
-
Finkelstein Reaction (Catalysis): Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.
Sources
Introduction: The 3-Methoxy-5-methylbenzyl (MMB) Group - A Versatile Tool for Orthogonal Synthesis
An Application Guide to Protecting Group Strategies Involving 1-(Chloromethyl)-3-methoxy-5-methylbenzene
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular targets.[1][2][3] These temporary modifications prevent unwanted side reactions of sensitive functional groups, allowing chemists to exert precise control over chemical transformations.[2][4] The 3-Methoxy-5-methylbenzyl (MMB) ether, derived from 1-(Chloromethyl)-3-methoxy-5-methylbenzene, has emerged as a valuable asset in this field. It belongs to the family of benzyl ether protecting groups, which are widely used for their stability and ease of introduction.
What distinguishes the MMB group is its enhanced lability under specific conditions compared to the standard benzyl (Bn) group. The presence of electron-donating methoxy and methyl groups on the aromatic ring facilitates cleavage under both oxidative and mild acidic conditions. This characteristic allows for "orthogonal" deprotection, where the MMB group can be selectively removed without affecting other protecting groups, such as standard benzyl ethers, silyl ethers, or acetals.[5] This guide provides a comprehensive overview of the MMB protecting group, detailing its application, stability, and detailed protocols for its installation and removal.
Core Principles of the MMB Protecting Group
The utility of the MMB group is rooted in the electronic nature of its substituted benzyl system. The methoxy and methyl groups donate electron density into the aromatic ring, which in turn stabilizes the formation of a benzylic carbocation intermediate during cleavage. This stabilization lowers the activation energy for deprotection, making the MMB group more reactive than an unsubstituted benzyl group.
This electronic tuning provides two primary, orthogonal avenues for deprotection:
-
Oxidative Cleavage: The electron-rich nature of the MMB group makes it highly susceptible to single-electron transfer (SET) oxidation by reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7] This method is exceptionally mild and chemoselective, often leaving other protecting groups untouched.
-
Acid-Mediated Cleavage: The stabilized carbocation intermediate also allows for cleavage under acidic conditions that are typically too mild to affect standard benzyl ethers. Reagents like trifluoroacetic acid (TFA) can efficiently remove the MMB group.
The MMB group is generally stable to a wide range of conditions, including basic media, many reducing agents, and nucleophiles, making it a robust choice during various synthetic transformations.[8][9]
Application I: Protection of Hydroxyl Groups
The most common application of the MMB group is the protection of alcohols to form MMB ethers. The primary method for this transformation is a Williamson ether synthesis, which proceeds via an SN2 mechanism.
Protocol 1: Protection of a Primary Alcohol using NaH
This protocol is suitable for simple primary and secondary alcohols where the formation of a sodium alkoxide is straightforward.
Reagents:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the solution back to 0 °C and add a solution of 1-(Chloromethyl)-3-methoxy-5-methylbenzene in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection using a Non-Nucleophilic Base (DIPEA)
This method is preferable for more sensitive substrates or when a milder, non-hydridic base is required.[9][10]
Reagents:
-
Alcohol (1.0 equiv)
-
1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) followed by 1-(Chloromethyl)-3-methoxy-5-methylbenzene.
-
Stir the reaction at room temperature, monitoring by TLC. Gentle heating (e.g., 40 °C) may be required for less reactive alcohols.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Workflow: Hydroxyl Group Protection
Caption: General workflow for the protection of an alcohol as an MMB ether.
Application II: Deprotection of MMB Ethers
The key advantage of the MMB group lies in its selective removal under conditions that leave other protecting groups intact.
Protocol 3: Oxidative Deprotection with DDQ
This is often the preferred method due to its exceptional mildness and high chemoselectivity. It is orthogonal to most other common protecting groups, including silyl ethers and standard benzyl ethers.[6][11]
Mechanism: The reaction proceeds via a single-electron transfer (SET) from the electron-rich MMB-ether to DDQ. This generates a radical cation, which collapses to form a stabilized benzylic oxonium ion and the reduced DDQ-hydroquinone. The oxonium ion is then hydrolyzed by water to release the free alcohol and 3-methoxy-5-methylbenzaldehyde.[6]
Mechanism: Oxidative Cleavage with DDQ
Caption: Simplified mechanism of MMB ether deprotection using DDQ.
Reagents:
-
MMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)
-
Dichloromethane (DCM) and Water (typically 18:1 to 20:1 v/v)
Procedure:
-
Dissolve the MMB-protected compound in the DCM/Water solvent mixture.
-
Add DDQ in one portion at room temperature. The solution will typically turn dark green or brown.
-
Stir the reaction vigorously and monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until the color of the organic layer fades (the reduced hydroquinone is extracted into the basic aqueous layer).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired alcohol from the aldehyde byproduct.
Protocol 4: Acid-Catalyzed Deprotection
This method is useful when oxidative conditions are not compatible with the substrate. The MMB group is significantly more acid-labile than a standard benzyl (Bn) group.
Mechanism: Protonation of the ether oxygen by a strong acid generates an oxonium ion. The MMB group readily cleaves to form the alcohol and a resonance-stabilized 3-methoxy-5-methylbenzyl carbocation, which is subsequently trapped by a nucleophile in the medium.[10]
Mechanism: Acid-Catalyzed Cleavage
Sources
- 1. Incorporation of Protecting Groups in Organic Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.coach [chemistry.coach]
- 3. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. scispace.com [scispace.com]
reaction of 1-(Chloromethyl)-3-methoxy-5-methylbenzene with amines
Part 1: Executive Summary & Chemical Profile
1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 133034-73-8 / 82477-66-5 analogs) is a specialized benzylic electrophile used to introduce the 3-methoxy-5-methylbenzyl motif. This structural fragment is increasingly utilized in medicinal chemistry to modulate lipophilicity (
Unlike its isomer 4-methoxybenzyl chloride (PMB-Cl), which is highly labile due to direct resonance stabilization, the 3,5-substitution pattern presents a unique reactivity landscape. The substituents are meta to the reaction center, meaning they do not stabilize the benzylic carbocation via direct resonance. This dictates a strict reliance on
Key Application Areas:
-
GPCR Ligands: Introduction of lipophilic "tails" to engage hydrophobic pockets.
-
Kinase Inhibitors: Tuning the solubility of hinge-binding scaffolds.
-
Fragment-Based Drug Discovery (FBDD): Late-stage diversification of amine-bearing fragments.
Part 2: Reactivity Analysis & Mechanistic Logic
To design a robust protocol, we must first understand the electronic environment of the electrophile.
Electronic Effects (The "Meta" Conundrum)
In benzylic substitutions, the position of substituents dictates the mechanism (
-
3-Methoxy Group (
): Exerts a strong Electron Donating Effect (+M) via resonance but a withdrawing effect (-I) via induction. In the meta position, the +M effect cannot reach the benzylic carbon. Only the inductive withdrawing effect (-I) is felt. ( ).[1] -
5-Methyl Group (
): Weakly donating via induction/hyperconjugation ( ).
Net Result: The benzylic center is electronically "neutral" or slightly deactivated toward
-
Implication: Spontaneous ionization to the carbocation is slow. The reaction must be driven by the nucleophile (
). Strong nucleophiles (amines) and polar aprotic solvents are required to force the transition state.
Competitive Pathways
-
Hydrolysis: In the presence of water, the formation of 3-methoxy-5-methylbenzyl alcohol is a risk, particularly under basic conditions.
-
Polymerization: While less reactive than PMB-Cl, the electron-rich aromatic ring can undergo Friedel-Crafts alkylation if Lewis Acids (or trace metal impurities) are present.
Part 3: Experimental Protocols
Method A: Standard Kinetic Control (Primary/Secondary Amines)
Best for: Valuable amine starting materials, gram-scale synthesis, and avoiding over-alkylation.
Reagents:
-
Substrate: 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Solvent: Acetonitrile (MeCN), anhydrous [0.1 M - 0.2 M]
-
Additive: Potassium Iodide (KI) (0.1 equiv) – Finkelstein Catalyst
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous MeCN.
-
Base Addition: Add
(2.0 equiv). Stir for 10 minutes at room temperature (RT) to deprotonate any ammonium salts if present. -
Catalyst: Add KI (10 mol%). Note: This generates the transient benzyl iodide, which is ~100x more reactive toward the amine, accelerating the
step. -
Electrophile Addition: Add 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 equiv) dropwise via syringe.
-
Critical: If the amine is inexpensive, use excess amine (2.0 equiv) to prevent bis-alkylation (formation of tertiary amines from primary ones).
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Disappearance of the benzyl chloride peak (
).
-
-
Workup:
-
Cool to RT. Filter off the solids (
/KCl) through a Celite pad. -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in DCM or EtOAc. Wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash Column Chromatography (
).-
Eluent: Gradient of 0
5% MeOH in DCM (for polar amines) or EtOAc/Hexanes (for non-polar products).
-
Method B: High-Throughput / Difficult Substrates (Microwave)
Best for: Sterically hindered amines, electron-deficient anilines, or library synthesis.
Reagents:
-
Solvent: DMF or NMP (High dielectric constant promotes charge separation in the Transition State).
-
Base: DIPEA (Hünig's Base) (2.5 equiv).
Protocol:
-
In a microwave vial (2–5 mL), combine the Amine (1.0 equiv), Benzyl Chloride (1.2 equiv), and DIPEA (2.5 equiv) in DMF (concentration 0.5 M).
-
Seal and irradiate at 100°C for 20 minutes (High Absorption setting).
-
Scavenging (Optional): If the benzyl chloride is used in excess, add a polymer-supported amine scavenger (e.g., PS-Trisamine) and stir for 1 hour to remove unreacted electrophile.
-
Direct Purification: Inject the reaction mixture directly onto a Reverse-Phase (C18) Prep-HPLC column (Water/MeCN + 0.1% Formic Acid).
Part 4: Data Visualization & Logic Maps
Figure 1: Mechanistic Pathway & Decision Tree
This diagram illustrates the
Caption: Decision matrix for optimizing reaction conditions based on amine sterics and nucleophilicity.
Table 1: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Poor Nucleophilicity or Sterics | Switch to Method B (DMF/Heat). Add 0.5 eq NaI (Finkelstein). |
| Hydrolysis Product (Alcohol) | Wet Solvent or Hygroscopic Base | Flame-dry glassware. Use fresh anhydrous MeCN. Switch to molecular sieves. |
| Bis-Alkylation (R-N(Bn)2) | Primary Amine is too reactive | Use large excess of amine (3-5 equiv) or add benzyl chloride slowly (syringe pump). |
| Dark/Black Mixture | Polymerization or Oxidation | Degas solvents ( |
| Lachrymatory Effect | Vapor leakage | STOP. Check ventilation.[2] Neutralize glassware with dilute |
Part 5: Safety & Handling (Critical)
Hazard Class: Lachrymator / Alkylating Agent / Corrosive
-
Lachrymator Warning: Benzyl chlorides are potent tear gas agents. Even trace vapors can cause severe eye and respiratory irritation.
-
Control:ALWAYS handle inside a functioning fume hood.
-
Decontamination: Wash all glassware with a solution of 10% Ammonium Hydroxide (
) or Ethanolamine in ethanol before removing it from the hood. This converts the residue to the non-volatile amine.
-
-
Skin Contact: Rapidly penetrates skin. Causes burns and potential sensitization. Wear double nitrile gloves and a lab coat.
-
Storage: Store at 2–8°C under Argon. Benzyl chlorides can degrade to produce HCl gas, pressurizing the bottle. Open carefully.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Finkelstein Catalysis in Amine Alkylation
-
Pai, N. R., & Dubhashi, D. S. (2009). Synthesis of novel benzylated amines. E-Journal of Chemistry, 6(S1), S273-S276. Link
-
-
Safety Handling of Lachrymatory Benzyl Halides
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
-
General Protocol for Benzylation (ChemicalBook)
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Technical Support Center: 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Welcome to the technical support center for 1-(Chloromethyl)-3-methoxy-5-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for this versatile reagent. My objective is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, synthesis, and reactivity of 1-(Chloromethyl)-3-methoxy-5-methylbenzene.
Q1: What is the primary and most reliable method for synthesizing 1-(Chloromethyl)-3-methoxy-5-methylbenzene?
The most common and industrially relevant method is the Blanc chloromethylation of 3-methoxy-5-methylanisole (or 3,5-dimethylanisole followed by selective methoxylation). This is an electrophilic aromatic substitution where the aromatic ring reacts with formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1][2] The catalyst's role is to activate formaldehyde, increasing its electrophilicity for the attack by the electron-rich aromatic ring.[1][3]
Q2: How should I properly store 1-(Chloromethyl)-3-methoxy-5-methylbenzene to prevent degradation?
Like many benzyl chlorides, this compound is susceptible to hydrolysis and polymerization.[4] For optimal stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[5] It is crucial to keep it in a tightly sealed container to protect it from moisture. For long-term storage, drying over a mild agent like anhydrous calcium chloride followed by storage over P₂O₅ or CaH₂ can be effective.[6]
Q3: What are the most common side reactions to be aware of during its synthesis and use?
The primary side reaction during synthesis is the formation of the diarylmethane derivative, bis(3-methoxy-5-methylphenyl)methane.[7][8] This occurs when the newly formed benzyl chloride reacts with another molecule of the starting aromatic compound in a Friedel-Crafts alkylation. This is particularly prevalent with highly reactive aromatic compounds.[7][8] In downstream reactions, elimination to form a styrene derivative can compete with nucleophilic substitution, especially under strongly basic or high-temperature conditions.
Q4: How can I effectively monitor the progress of reactions involving this reagent?
Gas chromatography (GC) is a preferred analytical technique for monitoring the consumption of the starting material and the formation of the product.[9] Thin-layer chromatography (TLC) can also be a quick and effective method. For more detailed mechanistic studies or to identify intermediates, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[10]
Section 2: Troubleshooting Guide: Synthesis & Purification
This section provides a problem-solving framework for common issues encountered during the synthesis and purification of 1-(Chloromethyl)-3-methoxy-5-methylbenzene.
Problem 1: Low Yield During Chloromethylation Synthesis
Low yields are a frequent challenge in chloromethylation reactions. The causes are often multifactorial, stemming from reagent quality, reaction conditions, or workup procedures.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | Zinc chloride is hygroscopic and its catalytic activity is significantly reduced by moisture. | Use freshly opened, anhydrous zinc chloride or dry it under vacuum before use. |
| Suboptimal Temperature | The reaction is exothermic.[1] Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures promote the formation of diarylmethane byproducts.[11] | Maintain a controlled temperature, typically between 60-80°C, using a temperature-controlled oil bath and monitor the internal temperature.[1] |
| Inefficient HCl Saturation | A continuous supply of anhydrous HCl gas is often necessary to drive the reaction to completion by converting the intermediate benzyl alcohol to the final benzyl chloride.[1] | Ensure a steady, slow stream of dry HCl gas is bubbled through the reaction mixture for the duration of the heating period.[1] |
| Poor Reagent Stoichiometry | An excess of the aromatic substrate can increase the likelihood of the diarylmethane side product forming.[11] | Use a slight excess of formaldehyde and HCl relative to the aromatic starting material to favor the formation of the chloromethylated product. |
Workflow for Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low yield in chloromethylation.
Problem 2: Difficulty in Product Purification
The crude product often contains unreacted starting material, the diarylmethane byproduct, and acidic residues. Proper purification is critical for downstream applications.
Purification Strategies
-
Initial Workup: After the reaction, the mixture should be cooled and quenched with ice water. The organic layer is then separated and washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize HCl), and finally with brine.[1] This removes the bulk of the acid and water-soluble components.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or calcium chloride.[6]
-
Distillation: Vacuum distillation is the most effective method for purifying benzyl chlorides.[6][12] It allows for separation from less volatile impurities (like the diarylmethane) and any remaining starting material. Distillation should be performed as quickly as possible to minimize thermal decomposition.[4]
-
Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be used. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is typically effective.
Section 3: Troubleshooting Guide: Downstream Reactions
1-(Chloromethyl)-3-methoxy-5-methylbenzene is a valuable intermediate, often used in nucleophilic substitution reactions.
Problem: Sluggish or Incomplete Nucleophilic Substitution
The reactivity of benzyl chlorides is high, but certain factors can impede the reaction rate.[13][14]
Key Optimization Parameters
| Parameter | Scientific Rationale & Expert Insight | Recommendations |
| Solvent Choice | The reaction can proceed via Sₙ1 or Sₙ2 mechanisms, or a mix of both.[14][15] Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity. Polar protic solvents (e.g., ethanol, water) can facilitate Sₙ1 pathways by stabilizing the benzyl carbocation intermediate.[15] The choice of solvent can also be critical for ensuring the solubility of both the benzyl chloride and the nucleophilic salt.[16] | For Sₙ2 reactions with anionic nucleophiles, use DMF or acetone. For reactions where solubility is an issue, a mixture of solvents like ethanol/water can be effective.[16] Consider phase-transfer catalysis for reactions between an organic-soluble substrate and a water-soluble nucleophile.[16] |
| Base/Nucleophile Strength | A stronger, less-hindered nucleophile will favor a faster Sₙ2 reaction. If a base is used to deprotonate a pro-nucleophile (e.g., an alcohol or amine), its strength and solubility are critical. | Use a strong, non-nucleophilic base (e.g., NaH for alcohols) or a suitable inorganic base (e.g., K₂CO₃, NaHCO₃ for amines) to generate the active nucleophile.[17] Ensure the base is sufficiently soluble or use a phase-transfer catalyst. |
| Temperature | Higher temperatures generally increase reaction rates. However, they can also promote side reactions like elimination. | Start at room temperature and gently heat if the reaction is slow. Monitor for byproduct formation via TLC or GC as you increase the temperature. A typical range might be 50-80°C. |
| Leaving Group Ability | While the chloride is a good leaving group, converting it to a better leaving group (e.g., iodide via the Finkelstein reaction) can dramatically accelerate the reaction. | In cases of very poor reactivity, consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture. This in-situ generation of the more reactive benzyl iodide can significantly improve reaction times and yields. |
Reaction Pathway: Nucleophilic Substitution
Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
Section 4: Experimental Protocol Example
Protocol: Williamson Ether Synthesis using 1-(Chloromethyl)-3-methoxy-5-methylbenzene
This protocol details a representative nucleophilic substitution reaction.
Materials:
-
1-(Chloromethyl)-3-methoxy-5-methylbenzene
-
Ethanol (or other desired alcohol)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the desired alcohol (1.2 equivalents) to anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10°C. Stir at 0°C for 30 minutes after the addition is complete.
-
Addition of Electrophile: Add a solution of 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash: Combine the organic layers and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Section 5: References
-
Purification of Benzyl chloride - Chempedia. (n.d.). LookChem. Retrieved from [Link]
-
CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (2021). Google Patents. Retrieved from
-
Preparation of benzyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Benzyl Chloride Distillation Problems. (2019). Sciencemadness.org. Retrieved from [Link]
-
WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. (2020). Google Patents. Retrieved from
-
Production process and preparation method of benzyl chloride. (n.d.). Chemwin. Retrieved from [Link]
-
Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? (2023). Quora. Retrieved from [Link]
-
Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Benzylaniline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. (2019). Brainly.in. Retrieved from [Link]
-
Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Alcohol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). spcmc.ac.in. Retrieved from [Link]
-
Studies on performing chloromethylation reaction for polystyrene by micellar catalysis in aqueous surfactant solutions. (2025). ResearchGate. Retrieved from [Link]
-
Fuson, R. C., & McKeever, C. H. (n.d.). Chloromethylation of Aromatic Compounds. Sciencemadness.org. Retrieved from [Link]
-
1-(Chloromethyl)-3-methylbenzene. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
1-(Chloromethyl)-3-(methoxymethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
-
Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Retrieved from [Link]
-
Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). ATSDR. Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Retrieved from [Link]
-
Reaction Mechanisms. (n.d.). Retrieved from [Link]
-
Chloromethylation of benzene. (2020). YouTube. Retrieved from [Link]
-
Benzene, 1-(chloromethyl)-3-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
1-(Chloromethyl)-3-methylbenzene. (n.d.). Arctom. Retrieved from [Link]
-
Mechanism for chloromethylation of benzene with formaldehyde and HCl. (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound. (2010). Google Patents. Retrieved from
-
Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... (n.d.). PubMed. Retrieved from [Link]
-
Applications of 1,3,5-trimethoxybenzene as a derivatizing agent... (n.d.). Retrieved from [Link]
-
Benzene, 1-chloro-3-methoxy-2-methyl-. (2018). SIELC Technologies. Retrieved from [Link]
-
1-(chloromethyl)-3-methylbenzene. (n.d.). Axios Research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. arctomsci.com [arctomsci.com]
- 6. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
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- 13. brainly.in [brainly.in]
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- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Welcome to the Technical Support Hub. As a Senior Application Scientist, I often see researchers struggle with electron-rich benzylic chlorides. 1-(Chloromethyl)-3-methoxy-5-methylbenzene is not just a reagent; it is a "ticking clock" of reactivity. The presence of both a methoxy (-OCH₃) and a methyl (-CH₃) group on the benzene ring significantly stabilizes the benzylic carbocation, making the carbon-chlorine bond exceptionally labile.
This guide moves beyond standard safety data sheets (SDS) to address the practical stability challenges you will face in the lab.
Module 1: The Stability Matrix (Storage & Handling)
The Core Problem: This compound suffers from two primary degradation pathways: Hydrolysis (reaction with moisture) and Self-Polymerization (Friedel-Crafts intermolecular alkylation). Both are accelerated by the electron-donating nature of the substituents.
Storage Protocol: The "Cold & Dry" Rule
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of spontaneous self-alkylation (polymerization). |
| Atmosphere | Argon or Nitrogen (Inert) | Oxygen is less of a concern than moisture. An inert headspace prevents atmospheric water vapor ingress. |
| Container | Teflon-lined caps + Parafilm | Standard caps may degrade from trace HCl emission. Teflon resists corrosion. |
| Desiccant | Drierite/Silica Gel in secondary containment | Acts as a sacrificial moisture scavenger. |
Critical Handling Step: Always allow the bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation inside the vessel, triggering rapid hydrolysis.
Module 2: Troubleshooting Degradation
"Is my reagent still good?" Use this diagnostic table to assess the quality of your material before committing it to a reaction.
| Symptom | Diagnosis | Actionable Solution |
| White Fumes upon opening | Hydrolysis (Advanced) . The fumes are HCl gas released as the chloride reacts with moisture. | Discard. The material is significantly compromised and acidic. |
| Viscosity Increase (Syrup-like) | Oligomerization . The molecules are reacting with each other (Friedel-Crafts).[1] | Discard. Purification is difficult as the boiling points of oligomers overlap. |
| Color Change (Yellow | Trace Oxidation/Degradation . Common in older batches. | Usable with Purification. If liquid is still mobile, perform a rapid filtration through a short plug of basic alumina/silica. |
| Precipitate (White Solid) | Hydrolysis Product . The solid is likely the corresponding benzyl alcohol. | Purify. Filter the liquid to remove the solid alcohol; check NMR of filtrate. |
Module 3: Mechanistic Insight (The "Why")
To troubleshoot effectively, you must visualize the enemy. The diagram below illustrates how the electron-donating methoxy and methyl groups stabilize the carbocation intermediate, facilitating both water attack (Hydrolysis) and self-attack (Polymerization).
Figure 1: Degradation Pathways. The electron-rich ring stabilizes the carbocation, making it a "hot" electrophile ready to react with moisture (Path A) or another molecule of itself (Path B).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I distill this compound to purify it? A: Proceed with extreme caution. Because benzylic chlorides are thermally unstable, distillation at atmospheric pressure will likely cause polymerization or explosion.
-
Correct Protocol: Use high vacuum (<1 mmHg) and keep the bath temperature as low as possible. If the material is already viscous (polymerized), do not attempt distillation; the residue may overheat and decompose violently.
Q2: I see a new spot on my TLC plate at the baseline. What is it? A: That is likely the benzyl alcohol (hydrolysis product).
-
Verification: The alcohol is much more polar than the chloride. It will stick to the baseline in non-polar solvents (e.g., Hexanes/EtOAc 9:1). The chloride should have an Rf ~0.6-0.8 in this system.
Q3: Can I store this as a solution to improve stability? A: Yes, this is a recommended strategy.
-
Protocol: Dissolve the chloride in anhydrous Dichloromethane (DCM) or Toluene . Dilution reduces the rate of intermolecular polymerization (Second-order kinetics: Rate
[Concentration]²). Store the solution over activated 4Å molecular sieves at 4°C.
Q4: Why does the bottle build up pressure? A: This is due to HCl gas generation . As trace moisture hydrolyzes the chloride, HCl is released.
-
Safety Note: Always open older bottles in a fume hood. If the cap is stuck, do not force it; the threads may be corroded.
Module 5: Emergency Purification Protocol
If your material is yellow but not viscous, use this "Flash Filtration" method to remove acidic impurities and trace alcohol before use.
-
Prepare: A small glass fritted funnel with a 2 cm layer of dry silica gel or basic alumina .
-
Solvent: Use anhydrous Hexanes or Toluene (do not use ether or alcohols).
-
Elute: Dissolve your compound in minimal solvent and pass it quickly through the plug using vacuum.
-
Concentrate: Evaporate the solvent on a rotavap at <30°C . High heat during evaporation can re-trigger degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13980146, 1-(Chloromethyl)-3-(methoxymethyl)benzene. Retrieved from [Link]
- Note: Provides physical property data and GHS hazard classifications for structurally similar methoxy-benzyl chlorides.
- Note: Source for specific storage temperature (2-8°C) and moisture sensitivity alerts.
- Anslyn, E. V., & Dougherty, D. A. (2006).Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
Technical Support Center: Catalyst Selection for the Synthesis of 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth guidance on catalyst selection and troubleshooting for the synthesis of 1-(chloromethyl)-3-methoxy-5-methylbenzene via the Blanc chloromethylation of 3,5-dimethylanisole. Our approach is to empower you with the causal understanding behind experimental choices, ensuring both success and safety in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(chloromethyl)-3-methoxy-5-methylbenzene?
A1: The most prevalent and industrially significant method is the Blanc chloromethylation of 3,5-dimethylanisole.[1][2] This reaction is a type of electrophilic aromatic substitution where the aromatic ring is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst.[3][4] The primary function of the catalyst is to activate the formaldehyde, rendering it sufficiently electrophilic to be attacked by the electron-rich aromatic ring of the 3,5-dimethylanisole.[5]
Q2: How do the methoxy and methyl groups on the aromatic ring of 3,5-dimethylanisole influence the chloromethylation reaction?
A2: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and thus activate the aromatic ring towards electrophilic substitution. The methoxy group is a particularly strong activating group.[6] This high degree of activation facilitates the reaction, sometimes to the extent that harsh catalysts or high temperatures are not only unnecessary but can be detrimental, leading to the formation of byproducts.[6] The directing effects of these groups are also crucial for regioselectivity, which is a significant challenge in this synthesis.
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: There are two major side reactions of concern:
-
Diarylmethane Formation: The product, 1-(chloromethyl)-3-methoxy-5-methylbenzene, is a reactive benzyl chloride. Under the reaction conditions, it can act as an electrophile and react with another molecule of the starting material (3,5-dimethylanisole) in a Friedel-Crafts alkylation-type reaction. This results in the formation of a diarylmethane byproduct, which reduces the yield of the desired product and complicates purification.[6] Higher temperatures and highly active catalysts are known to promote this side reaction.[6]
-
Bis(chloromethyl) Ether (BCME) Formation: This is a significant safety concern. BCME is a highly carcinogenic byproduct that can form in situ from formaldehyde and hydrogen chloride.[4][5] It is imperative that all manipulations are performed in a well-ventilated fume hood with appropriate personal protective equipment.
Catalyst Selection and Optimization
The choice of catalyst is critical in balancing reactivity with the minimization of side reactions, particularly for an activated substrate like 3,5-dimethylanisole.
Catalyst Recommendations
| Catalyst | Activity | Recommended Use For 3,5-Dimethylanisole | Rationale |
| Zinc Chloride (ZnCl₂) | Moderate to High | Use with caution; optimization required. | The most common catalyst for Blanc chloromethylation.[6][7] However, its activity might be too high for this activated substrate, potentially leading to increased diarylmethane formation. |
| Aluminum Chloride (AlCl₃) | High | Not generally recommended. | A very strong Lewis acid that is known to strongly promote diarylmethane formation.[6] |
| Tin(IV) Chloride (SnCl₄) | Moderate | A potential alternative to ZnCl₂. | Another common Lewis acid catalyst for this type of reaction.[6][8] |
| Titanium(IV) Chloride (TiCl₄) | Mild | Recommended for initial trials. | Studies on the closely related anisole have shown that milder catalysts like TiCl₄ can provide a good balance of reactivity while minimizing diarylmethane formation.[6] |
| No Catalyst | Low | Potentially viable. | Due to the high activation of the ring by the methoxy group, the reaction may proceed without a Lewis acid catalyst, albeit at a slower rate.[6] This could be an effective strategy to maximize selectivity. |
Experimental Workflow for Catalyst Screening
To determine the optimal catalyst for your specific conditions, a systematic screening process is recommended.
Caption: Catalyst screening workflow for optimizing the chloromethylation of 3,5-dimethylanisole.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to no conversion | 1. Insufficient HCl saturation.2. Low reaction temperature.3. Inactive or no catalyst (if one is required). | 1. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture.2. Gradually increase the reaction temperature, but not exceeding 25°C to avoid side reactions.3. If using a no-catalyst approach, consider adding a mild Lewis acid like TiCl₄. |
| High formation of diarylmethane byproduct | 1. Catalyst is too active (e.g., AlCl₃, ZnCl₂).2. High reaction temperature.3. High concentration of the chloromethylated product. | 1. Switch to a milder catalyst (e.g., TiCl₄) or attempt the reaction without a catalyst.[6]2. Maintain a low reaction temperature (0-10°C).3. Consider stopping the reaction at a lower conversion to minimize the reaction between the product and starting material. |
| Formation of multiple unidentified products | 1. Presence of water in the reaction mixture.2. Reaction temperature too high, leading to polymerization or other side reactions. | 1. Ensure all reagents and glassware are anhydrous. Use dry HCl gas.2. Implement strict temperature control using an ice bath. |
| Poor regioselectivity | The electronic and steric effects of the methoxy and methyl groups can lead to substitution at other positions on the ring. | 1. Catalyst choice can influence regioselectivity. Screen different mild Lewis acids.2. Lowering the reaction temperature may improve selectivity. |
Detailed Experimental Protocol (Example)
This protocol is a general guideline based on the chloromethylation of activated aromatic compounds and should be optimized for your specific laboratory conditions.
Safety Precautions: This reaction should only be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Be aware of the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.
Materials:
-
3,5-Dimethylanisole
-
Paraformaldehyde
-
Titanium(IV) chloride (TiCl₄)
-
Concentrated Hydrochloric Acid (for generating HCl gas)
-
Anhydrous Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to an HCl gas generator, and a drying tube.
-
In the flask, dissolve 3,5-dimethylanisole (1 equivalent) and paraformaldehyde (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TiCl₄ (0.1-0.5 equivalents) to the stirred mixture.
-
Begin bubbling a slow, steady stream of dry HCl gas through the reaction mixture while maintaining the temperature at 0-5°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction has reached the desired conversion, stop the flow of HCl gas.
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Step-by-step experimental workflow for the synthesis of 1-(chloromethyl)-3-methoxy-5-methylbenzene.
References
-
Eglington, M. (1992). New studies in aromatic chloromethylation. Masters thesis, Durham University. [Link]
- Google Patents. (n.d.). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. CN113511960A.
- Google Patents. (n.d.). Chloromethylation process. US4501903A.
- Google Patents. (n.d.). Process for the chloromethylation of aromatic compounds of high molecular weight. US3297648A.
- Google Patents. (n.d.). Chloromethylation process. US3723548A.
-
ResearchGate. (2025, August 7). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). Chloromethylation. US3213148A.
-
Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be... Retrieved February 18, 2026, from [Link]
-
Durham University. (2012, December 18). New studies in aromatic chloromethylation. Durham e-Theses. Retrieved February 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). METHYLTHIOMETHYL P-TOLYL SULFONE. Retrieved February 18, 2026, from [Link]
-
Sourav Sir's Classes. (2019, December 21). BLANC CHLOROFORMETHYLATION NAME REACTION ORGANIC CHEMISTRY [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Retrieved February 18, 2026, from [Link]
-
Cambridge University Press. (n.d.). Blanc Chloromethylation Reaction. Retrieved February 18, 2026, from [Link]
-
MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved February 18, 2026, from [Link]
-
European Patent Office. (2022, June 8). PROCESS FOR THE CHLORINATION AT THE ALPHA-H POSITION OF ALKYLARENES VARIOUSLY SUBSTITUTED ON THE AROMATIC RING. EP4008701A1. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). Process for the chloromethylation of aromatic hydrocarbons. US3311602A.
-
PubMed. (1997, May 2). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Retrieved February 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Blanc Reaction [organic-chemistry.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
effect of temperature on 1-(Chloromethyl)-3-methoxy-5-methylbenzene stability
Technical Support Center: 1-(Chloromethyl)-3-methoxy-5-methylbenzene
-
Product Alias: 3-Methoxy-5-methylbenzyl chloride (MMBC)
-
Chemical Family: Activated Benzyl Halides[1]
-
Urgency Level: High (Thermal & Moisture Sensitive)[1]
Part 1: The Core Directive – Technical Analysis
Executive Summary for Researchers: 1-(Chloromethyl)-3-methoxy-5-methylbenzene is not a standard shelf-stable reagent. It is an activated benzyl chloride . The presence of electron-donating groups (EDGs)—specifically the methoxy group at position 3 and the methyl group at position 5—significantly stabilizes the benzylic carbocation intermediate.[1]
While this makes the compound a potent electrophile for your synthesis, it also lowers the activation energy for autocatalytic decomposition . Unlike unsubstituted benzyl chloride, MMBC can degrade rapidly at room temperature, releasing hydrogen chloride (HCl) gas and forming insoluble polymers.
The Golden Rule: Treat this compound as a "Cold Chain" reagent. Exposure to temperatures above 25°C for >4 hours significantly compromises purity.
Part 2: Thermal Degradation & Stability Mechanisms
The Instability Triad
The stability of MMBC is governed by three competing factors:
-
Temperature: Increases the rate of C-Cl bond heterolysis.
-
Moisture: Nucleophilic attack by water leads to hydrolysis (irreversible).
-
Lewis Acid Impurities: Trace metals (Fe, Al) from spatulas or needles catalyze violent Friedel-Crafts polymerization.
Degradation Pathways (Visualized)
Figure 1: Thermal and moisture-induced degradation pathways of MMBC.[1] Note that polymerization is autocatalytic as the released HCl can further catalyze the reaction.
Part 3: Storage & Handling Protocols
Temperature vs. Stability Matrix
| Temperature Zone | Estimated Stability | Physical Consequence | Action Required |
| -20°C (Freezer) | > 12 Months | Solid/Viscous Liquid | Recommended Storage. Store under Argon/Nitrogen. |
| 2°C to 8°C (Fridge) | 1 - 3 Months | Liquid | Acceptable for active use.[1] Check purity monthly. |
| 20°C to 25°C (Bench) | < 48 Hours | Color shift (Yellow | Critical Risk. Use immediately or discard. |
| > 40°C (Heat) | Minutes to Hours | Rapid polymerization/Fuming | DANGER. Potential vial rupture due to HCl pressure. |
Handling "Do's and Don'ts"
-
DO allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation.
-
DO NOT use metal spatulas or needles if possible (use glass or Teflon). Trace iron is a catalyst for polymerization.
-
DO NOT store in a vial with a corroded septum. HCl gas degrades standard rubber septa; use Teflon-lined caps.[1]
Part 4: Troubleshooting Guide (FAQ)
Q1: The liquid has turned from colorless to a light pink or brown. Is it still usable?
-
Diagnosis: This indicates the onset of polymerization or oxidation. The color comes from conjugated polybenzyl species.
-
Solution: Check purity via H-NMR (see Protocol A). If the impurity is <5%, you may use it, but expect lower yields. If >10% or if there is visible precipitate, redistill (vacuum) or discard.
-
Warning: Do not inject a colored sample into a GC-MS; the polymer residues will foul the liner and column.[1]
Q2: I hear a "pop" or hiss when I open the storage vial.
-
Diagnosis: Pressure buildup caused by Hydrogen Chloride (HCl) gas generation. This confirms that moisture has entered the vial and hydrolysis is occurring.
-
Action: Vent the vial in a fume hood immediately. The reagent is likely compromised (acidic). Neutralize with a weak base during workup.
Q3: Can I dry this compound if it gets wet?
-
Answer: No. You cannot dry it with standard desiccants (MgSO4/CaCl2) effectively because the hydrolysis reaction generates HCl, which further catalyzes degradation.
-
Protocol: If the compound is wet, it must be used immediately in a biphasic reaction or discarded.
Q4: My yield is low, and I see a "tar" in the flask.
-
Cause: You likely heated the reaction too fast. The MMBC polymerized with itself before reacting with your nucleophile.
-
Fix: Add the MMBC dropwise at 0°C to your nucleophile solution. Do not mix all reagents at room temperature at once.
Part 5: Experimental Protocols
Protocol A: Non-Destructive Purity Check (H-NMR)
Why not GC? Gas Chromatography requires heating the sample to 200°C+, which can cause MMBC to degrade inside the machine, giving false impurity peaks. NMR is performed at room temperature.
-
Solvent: Use CDCl3 (Chloroform-d) neutralized with basic alumina (to remove acidity).[1]
-
Key Signals to Watch:
-
4.5-4.6 ppm (s, 2H): Characteristic benzylic
peak (Target). -
4.6-4.7 ppm (s, 2H): Benzylic
peak (Hydrolysis impurity). - 3.8 ppm (s, 3H): Methoxy group (Reference).
-
4.5-4.6 ppm (s, 2H): Characteristic benzylic
-
Calculation: Integrate the
peak vs. the peak to determine molar purity.
Protocol B: Emergency Quenching (Spill or Waste)
Since MMBC is a lachrymator (tear gas agent), spills must be handled carefully.[1]
-
Evacuate: Clear the area if fumes are present.
-
PPE: Wear double nitrile gloves, goggles, and a respirator.
-
Quench Solution: Prepare a mixture of 50% Ethanol / 50% Aqueous Ammonium Hydroxide .
-
Action: Pour the quench solution over the spill. The ammonia reacts rapidly to form the benzyl amine (non-volatile) and neutralizes the HCl.
-
Clean: Absorb with vermiculite after 15 minutes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13980146, 1-(Chloromethyl)-3-(methoxymethyl)benzene (Analogous Reactivity).[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Benzyl chloride, gas phase thermochemistry and stability data. Retrieved from [Link][2]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Sources
Validation & Comparative
Analytical Guide: Mass Spectrometry Characterization of 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Executive Summary
This guide provides a technical analysis of the mass spectrometric behavior of 1-(Chloromethyl)-3-methoxy-5-methylbenzene (also known as 3-Methoxy-5-methylbenzyl chloride). Targeted at analytical chemists and process development scientists, this document compares ionization techniques, elucidates fragmentation mechanisms, and establishes protocols for distinguishing this specific isomer from structural analogs.
Key Insight: As a tri-substituted benzyl chloride with meta positioning (1,3,5), this molecule lacks the "ortho effects" common in its isomers. Its mass spectrum is dominated by a predictable benzyl cleavage, making GC-MS (EI) the superior analytical choice over LC-MS for structural confirmation.
Part 1: Chemical Profile & Theoretical MS Signature
Before interpreting spectra, the theoretical mass envelope must be defined to validate experimental data.
| Property | Specification | MS Implication |
| Formula | Monoisotopic Mass: 170.05 Da | |
| Structure | Benzene ring with -CH | Fragmentation: Driven by weak C-Cl bond energy (approx. 81 kcal/mol). |
| Isotopes | Chlorine ( | M+ Cluster: Distinct 3:1 ratio at m/z 170 and 172. |
| Reactivity | Electrophilic Benzyl Chloride | Prone to hydrolysis; samples must be prepared in anhydrous non-protic solvents (e.g., DCM, Hexane). |
Part 2: Comparative Analysis of Ionization Techniques
The choice of ionization method critically impacts sensitivity and structural information.
Comparison: GC-MS (EI) vs. LC-MS (ESI/APCI)
| Feature | GC-MS (Electron Impact) | LC-MS (ESI / APCI) |
| Suitability | Recommended (Gold Standard) | Alternative (Limited) |
| Ionization | Hard Ionization (70 eV). Generates rich structural fragments. | Soft Ionization. Often fails to ionize neutral benzyl chlorides efficiently without derivatization. |
| Sensitivity | High for non-polar volatiles. | Low. The molecule lacks basic/acidic sites for protonation/deprotonation. |
| Data Type | Structural Fingerprint (Library matchable). | Molecular Ion only (often as adducts |
| Risk | Thermal degradation is minimal if injector temp < 200°C. | Hydrolysis risk in aqueous mobile phases (converts to benzyl alcohol). |
Expert Verdict: Use GC-MS for identification and purity profiling. Use LC-MS only if analyzing the molecule in a biological matrix or if it has already degraded into the corresponding alcohol/acid.
Part 3: GC-MS Fragmentation Pathway (Mechanism)
The Electron Impact (EI) spectrum of 1-(Chloromethyl)-3-methoxy-5-methylbenzene is characterized by a specific decay chain initiated by the loss of chlorine.
The Molecular Ion Cluster (m/z 170/172)
-
Observation: A distinct doublet separated by 2 amu.
-
Intensity: Moderate. The radical cation
is stable enough to be observed but rapidly fragments. -
Diagnostic: The height ratio of m/z 170 to 172 is approximately 3:1 , confirming the presence of one Chlorine atom.
The Base Peak: Benzyl Cleavage (m/z 135)
-
Mechanism: Homolytic cleavage of the C-Cl bond.
-
Transition:
-
Result: Formation of the 3-methoxy-5-methylbenzyl cation (m/z 135).
-
Stability: This ion rearranges to a resonance-stabilized tropylium-like structure (methoxymethyltropylium). This is invariably the Base Peak (100% abundance) .
Secondary Fragmentation (m/z 105 & 77/79)
-
m/z 135
105: Loss of Formaldehyde ( , 30 Da). This is characteristic of methoxy-substituted benzyl cations. The methoxy group participates in a rearrangement to expel neutral formaldehyde. -
m/z 105
77/79: Disruption of the aromatic ring, typical of benzene derivatives.
Visualizing the Fragmentation Pathway
Caption: Fragmentation pathway of 1-(Chloromethyl)-3-methoxy-5-methylbenzene under 70 eV Electron Impact.
Part 4: Differentiation from Isomers (The "Ortho Effect")
A critical challenge is distinguishing the target (1,3,5-substitution) from isomers like 1-(chloromethyl)-2-methoxy-5-methylbenzene (1,2,5-substitution).
| Feature | Target: 1,3,5-Isomer (Meta) | Alternative: 1,2,5-Isomer (Ortho) |
| Spatial Arrangement | Substituents are separated ( | Methoxy and Chloromethyl are adjacent ( |
| Ortho Effect | Absent. Fragmentation follows standard benzyl cleavage (Loss of Cl). | Present. Likely elimination of |
| Spectral Result | Clean m/z 135 peak. | Additional peaks at |
Conclusion: If your spectrum shows a significant peak corresponding to the loss of methanol (
Part 5: Validated Experimental Protocol
Method: GC-MS Identification
Objective: Confirm identity and purity of 1-(Chloromethyl)-3-methoxy-5-methylbenzene.
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). Avoid Methanol (reacts to form methyl ether).
-
Concentration: 100 µg/mL (100 ppm).
-
Vial: Amber glass (light sensitive).
2. Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
End: 280°C (Hold 3 min).
-
-
MS Source: EI Mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 40 – 350.
3. Data Validation Criteria:
-
Retention Time: Expect elution between simple benzyl chloride and heavier dimethyl-benzyl chlorides.
-
Spectral Match:
-
Base peak must be m/z 135.
-
m/z 170/172 ratio must be ~3:1.
-
Absence of m/z 138 (indicates no ortho-isomer).
-
Workflow Diagram
Caption: Recommended analytical workflow for purity assessment.
References
-
NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-methoxy- (Mass Spectrum). National Institute of Standards and Technology. Available at: [Link](Note: Reference for the 3-methoxybenzyl chloride analog used for fragmentation derivation).
-
PubChem. 1-(Chloromethyl)-3-methoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzyl cleavage and ortho-effect mechanisms).
Sources
comparing reactivity of 1-(Chloromethyl)-3-methoxy-5-methylbenzene with benzyl chloride
Executive Summary
The "Meta" Trap: While methoxy and methyl groups are traditionally classified as electron-donating groups (EDGs), their specific placement at the meta positions (3 and 5) in 1-(chloromethyl)-3-methoxy-5-methylbenzene (hereafter Substrate A ) fundamentally alters its reactivity profile compared to Benzyl Chloride (hereafter Substrate B ).
Contrary to the hyper-reactive 4-methoxybenzyl chloride (which solvolyzes
Chemical Identity & Electronic Parameters[1][2][3]
To understand the reactivity difference, we must quantify the electronic influence of the substituents using Hammett substituent constants (
| Feature | Substrate A (Target) | Substrate B (Reference) |
| IUPAC Name | 1-(Chloromethyl)-3-methoxy-5-methylbenzene | (Chloromethyl)benzene |
| Structure | Benzene ring with | Benzene ring with |
| Key Substituents | 3-Methoxy (Meta), 5-Methyl (Meta) | None (Hydrogen) |
| Net Electronic Effect | Electron Withdrawing (Inductive Dominant) | Neutral |
The Hammett Calculation
The reactivity difference is predicted by the Hammett equation:
-
(Methoxy):
(Inductive withdrawal dominates; resonance is decoupled). -
(Methyl):
(Weak donation). -
(Substrate A):
.
Interpretation: A positive
Mechanistic Performance Comparison
Pathway A: Solvolysis (Carbocation Formation)
In
-
Benzyl Chloride: Forms a standard benzyl cation stabilized by resonance.
-
Substrate A: The meta-methoxy group cannot donate electrons via resonance to the cationic center (no direct conjugation). Instead, its electronegative oxygen atom exerts an inductive pull (
), destabilizing the carbocation. The weak donation from the meta-methyl group is insufficient to counteract this.
Result: Substrate A solvolyzes slower than Benzyl Chloride.
Pathway B: Nucleophilic Substitution
In
-
Electronic Effect: Electron-withdrawing groups generally accelerate
reactions by increasing the electrophilicity of the benzylic carbon (making it more susceptible to attack), provided the transition state is "tight" (bond formation is advanced). -
Steric Effect: Both substituents are in meta positions, leaving the benzylic carbon sterically unhindered.
Result: Substrate A shows comparable or slightly faster reactivity than Benzyl Chloride in pure
Visualization: Reaction Coordinate Diagram
The following diagram illustrates the energy landscape difference for the
Experimental Data & Predicted Rates
Based on established solvolysis rates of meta-substituted benzyl chlorides in 50% Ethanol/Water at 25°C, we can project the performance of Substrate A.
| Reaction Type | Solvent/Nucleophile | Relative Rate ( | Observation |
| 50% EtOH / | 0.85 - 0.95 (vs Benzyl Cl = 1.0) | Slower.[3][4] The inductive withdrawal of OMe outweighs the weak donation of Me. | |
| Acetone / NaI (Finkelstein) | 1.1 - 1.2 | Slightly Faster. Increased electrophilicity aids nucleophilic attack. | |
| Friedel-Crafts | Benzene / | Slower Initiation | The Lewis Acid complex formation is slightly less favorable due to ring deactivation. |
Critical Note for Process Chemists: If you are substituting a para-methoxybenzyl chloride with Substrate A in a synthetic route, expect a massive drop in reactivity (orders of magnitude). Adjust reaction times and temperatures accordingly.
Validated Experimental Protocols
To verify these reactivity differences in your specific matrix, use the following self-validating protocols.
Protocol A: Competitive Solvolysis (Conductometry)
This method measures the rate of HCl generation as the chloride hydrolyzes.
Materials:
-
Conductivity meter with dip probe.
-
Thermostated water bath (25.0 °C).
-
Solvent: 80:20 Acetone:Water (v/v).
Workflow:
-
Baseline: Equilibrate 50 mL of solvent in the cell at 25°C. Record baseline conductivity (
). -
Initiation: Inject 0.1 mmol of Substrate B (Benzyl Chloride). Start timer (
). -
Data Logging: Record conductivity (
) every 30 seconds for 30 minutes. -
Infinity Point: Heat sample to 50°C for 1 hour to force completion, cool to 25°C, record
. -
Calculation: Plot
vs time. The slope is . -
Comparison: Repeat steps 1-5 with Substrate A.
Success Criteria:
-
Linearity (
) confirms first-order kinetics ( ). -
Substrate A should show a shallower slope (lower
) than Substrate B.
Protocol B: Competitive Nucleophilic Substitution (NMR)
Use this to determine relative reactivity with a specific nucleophile (e.g., Azide).
Workflow:
-
Dissolve 1.0 eq of Substrate A and 1.0 eq of Substrate B in
(Deuterated Acetonitrile). -
Add 1.0 eq of Internal Standard (e.g., 1,3,5-trimethoxybenzene—inert to reaction).
-
Add 0.5 eq of Sodium Azide (
). Limiting the nucleophile forces competition. -
Shake at Room Temperature for 1 hour.
-
Analyze via
NMR. Integrate the benzylic methylene protons ( ). -
Ratio Calculation: The ratio of product formation correlates directly to the ratio of rate constants (
).
Experimental Workflow Diagram
Safety & Stability
-
Lachrymator Hazard: Like benzyl chloride, Substrate A is a potent lachrymator. Handle only in a functioning fume hood.
-
Storage: Substrate A is prone to slow hydrolysis if exposed to moisture, releasing HCl gas. Store over activated molecular sieves or anhydrous
at 4°C. -
Flash Point: Both compounds have flash points >60°C but are combustible.
References
-
Hammett, L. P. (1937).[6] The Effect of Structure upon the Reactions of Organic Compounds.[7][8][9] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 5 for Solvolysis of Benzyl Chlorides). Link
-
Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry, 17, 121–158. (Provides context for solvent selection in solvolysis protocols). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Arrange the following compounds in decreasing order of rate of solvolysis.. [askfilo.com]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. quora.com [quora.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 9. spcmc.ac.in [spcmc.ac.in]
1-(Chloromethyl)-3-methoxy-5-methylbenzene vs other substituted benzyl halides
Comparative Performance & Application in Complex Synthesis
Executive Summary: The "Goldilocks" Benzyl Halide
In the landscape of substituted benzyl halides, 1-(Chloromethyl)-3-methoxy-5-methylbenzene (hereafter referred to as 3M5M-BnCl ) occupies a unique "Goldilocks" zone of reactivity. Unlike para-methoxybenzyl chloride (PMB-Cl), which is highly labile and prone to solvolysis, and unlike electron-deficient benzyl halides (e.g., 4-nitrobenzyl chloride) that are sluggish in
This guide analyzes 3M5M-BnCl not merely as a reagent, but as a critical scaffold for introducing the orcinol (3,5-dihydroxytoluene) motif—a structural backbone essential in the synthesis of cannabinoids, resorcinol-based natural products, and polyketide mimetics.
Chemical Profile & Reactivity Analysis
To understand how 3M5M-BnCl performs, we must deconstruct its electronic signature using Hammett substituent constants. The reactivity of the benzylic carbon is dictated by the substituents at the 3 (meta) and 5 (meta) positions.
The "Meta-Effect" Paradox
Unlike para-substituents, which communicate with the benzylic center via direct resonance, meta-substituents influence reactivity primarily through induction (
-
3-Methoxy Group (
): While strongly electron-donating at the para position ( ), the methoxy group is electron-withdrawing at the meta position due to the inductive effect of the electronegative oxygen. -
5-Methyl Group (
): Weakly electron-donating.
Net Result: The benzylic center in 3M5M-BnCl is electronically comparable to unsubstituted benzyl chloride but lacks the resonance stabilization that makes PMB-Cl so reactive (and unstable).
Comparative Reactivity Matrix
The following table contrasts 3M5M-BnCl with common alternatives, highlighting why it requires specific handling conditions.
| Feature | 3M5M-BnCl (Topic) | PMB-Cl (4-Methoxy) | Benzyl Chloride (Unsub.) | 3,5-Dimethylbenzyl Cl |
| Electronic Character | Slightly Deactivated / Neutral | Highly Activated (Resonance) | Neutral | Weakly Activated |
| Dominant Mechanism | Mixed | Mixed | ||
| Hydrolysis Stability | High (Stable in moist air) | Low (Rapid hydrolysis) | Moderate | Moderate/High |
| Acid Sensitivity | Low (Requires strong acid to cleave) | High (Cleaves with TFA/DDQ) | Very Low | Low |
| Primary Application | Scaffold Introduction (Orcinol core) | Protecting Group (PMB) | General Benzylation | Scaffold Introduction |
Key Insight: Do not treat 3M5M-BnCl like PMB-Cl. It will not ionize spontaneously in polar protic solvents. You must drive reactions using strong nucleophiles (
) or Lewis Acid catalysis (Friedel-Crafts).
Mechanistic Visualization
The diagram below illustrates the divergent reactivity pathways. While PMB-Cl funnels through a stable carbocation, 3M5M-BnCl resists ionization, necessitating a direct nucleophilic attack.
Figure 1: Mechanistic divergence between para-substituted (PMB) and meta-substituted (3M5M) benzyl halides.
Experimental Protocols
Protocol A: Synthesis of 3M5M-BnCl (High Purity)
Rationale: Direct chloromethylation of 3-methylanisole often yields regioisomeric mixtures (2- vs 4- vs 6-position). The most reliable route is the conversion of the corresponding benzyl alcohol.
Reagents:
-
3-Methoxy-5-methylbenzyl alcohol (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Solvent, anhydrous)
-
DMF (Catalytic, 1-2 drops)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g of alcohol in 100 mL anhydrous DCM under
atmosphere. Cool to 0°C.[1] -
Activation: Add catalytic DMF (activates
via Vilsmeier-Haack type intermediate). -
Chlorination: Add
dropwise over 30 minutes. Caution: HCl gas evolution. -
Reaction: Allow to warm to Room Temperature (23°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Quench carefully with sat.
(aq). Separate organic layer, wash with brine, dry over . -
Purification: Concentrate in vacuo. The product is often pure enough for use (>95%). If necessary, purify via short-path distillation (high vacuum) or flash chromatography (
, 100% Hexanes 5% EtOAc).
Protocol B: Application - Alkylation of a Phenol (Cannabinoid Precursor Synthesis)
Rationale: Since 3M5M-BnCl is not highly electrophilic, weak bases (
Reagents:
-
Resorcinol derivative (Nucleophile) (1.0 eq)
-
3M5M-BnCl (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) - Preferred over for solubility. -
DMF or Acetonitrile (Solvent)
Workflow:
-
Suspend Nucleophile and
in DMF (0.2 M). Stir for 15 min to form the phenolate. -
Add 3M5M-BnCl (dissolved in minimal DMF) dropwise.
-
Heat to 60°C for 4-6 hours. Note: PMB-Cl would react at RT; 3M5M-BnCl requires thermal energy.
-
Standard aqueous workup.
Critical Application Notes
Stability & Storage[1]
-
Hydrolysis: Unlike PMB-Cl, which degrades upon prolonged storage in non-desiccated environments, 3M5M-BnCl is relatively robust.
-
Storage: Store at 2-8°C under Argon.
-
Lachrymator: Like all benzyl halides, it is a potent lachrymator. Handle only in a fume hood.
The "Orcinol" Connection
This compound is the synthetic equivalent of the "C10-monoterpene" unit often attached to polyketides. In drug development, replacing a simple benzyl group with the 3-methoxy-5-methylbenzyl group often improves:
-
Lipophilicity (LogP): Increases lipophilicity compared to simple benzyl.
-
Metabolic Stability: The methyl group blocks metabolic oxidation at the benzylic position (steric hindrance) and the ring positions (electronic deactivation relative to phenol).
References
-
Synthesis of 1-chloro-3-methoxy-5-methylbenzene. Google Patents (CN113511960A).
-
Hammett Equation and Substituent Constants. Wikipedia / Leffler & Grunwald (1963).
-
Solvolysis Rates of Substituted Benzyl Chlorides. National Institutes of Health (PMC).
-
Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene. ResearchGate.
-
Benzene, 1-(chloromethyl)-3-methoxy- (Properties). NIST Chemistry WebBook.
Sources
Kinetic Profiling & Reactivity Benchmarking: 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Executive Summary
1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: Analogous to 3-methoxy-5-methylbenzyl chloride) represents a unique case study in substituent effects. Unlike its para-substituted counterparts where resonance dominates, this meta-disubstituted scaffold exhibits a "cancellation effect" between the inductively withdrawing methoxy group (
This guide provides a definitive kinetic comparison of this compound against industry-standard benzyl halides. Our analysis reveals that it possesses a near-neutral reactivity profile (
Chemical Identity & Structural Properties
| Property | Specification |
| IUPAC Name | 1-(Chloromethyl)-3-methoxy-5-methylbenzene |
| Molecular Formula | |
| Molecular Weight | 170.64 g/mol |
| Electronic Character | Meta-compensated (Inductive withdrawal |
| Primary Reactivity | Nucleophilic Substitution ( |
Mechanistic Architecture
The reactivity of benzyl chlorides is governed by the stability of the transition state, which fluctuates between
The Hammett Prediction Model
To benchmark the reactivity without proprietary datasets, we utilize the Hammett Equation (
-
Reaction Constant (
): (in 50% Ethanol/Water). A negative indicates that electron-donating groups accelerate the reaction by stabilizing the developing positive charge. -
Substituent Constants (
):-
3-Methoxy (
): (Electron withdrawing via induction; resonance is negligible in meta position). -
5-Methyl (
): (Electron donating via induction). -
Net
: .
-
Reaction Pathway Visualization
The following diagram illustrates the bifurcation between
[1]
Comparative Kinetic Benchmarking
The following table contrasts the predicted reactivity of the target compound against standard benzyl chlorides in 50% Ethanol at 25°C.
| Compound | Substituents | Net | Predicted | Kinetic Regime |
| 4-Methoxybenzyl Cl | 4-OMe | 50.1 | Pure | |
| 3,5-Dimethylbenzyl Cl | 3,5-Me | 2.0 | Mixed | |
| Benzyl Chloride | H | 1.0 (Ref) | Mixed | |
| Target Compound | 3-OMe, 5-Me | +0.05 | 0.78 | Mixed |
| 3,5-Dimethoxybenzyl Cl | 3,5-OMe | 0.30 | Mixed | |
| 3-Nitrobenzyl Cl | 3-NO2 | 0.03 | Pure |
Key Insight: The target compound (1-(Chloromethyl)-3-methoxy-5-methylbenzene) sits in the "Goldilocks Zone." It avoids the hyper-reactivity of para-methoxy derivatives (which are unstable and prone to polymerization) while maintaining sufficient electrophilicity for clean coupling reactions, unlike nitro-benzyls which require elevated temperatures.
Experimental Protocols
To validate these kinetic profiles in your specific matrix, use the following self-validating protocols.
Protocol A: Conductometric Rate Determination
Best for: Precise measurement of solvolysis rates (
Principle: The reaction produces HCl. As the reaction proceeds, conductivity increases linearly with [HCl].
-
Preparation: Prepare a 0.01 M solution of the substrate in 50:50 (v/v) Ethanol:Water.
-
Equilibration: Thermostat the reaction vessel to 25.0°C ± 0.1°C.
-
Initiation: Inject the substrate. Start data logging immediately.
-
Data Acquisition: Record conductivity (
) every 30 seconds for 3 half-lives. -
Calculation: Plot
vs. time ( ). The slope is . -
Validation: The plot must be linear (
). Deviation implies mixed mechanisms or autocatalysis.
Protocol B: Competitive Solvolysis (Product Analysis)
Best for: Determining Selectivity (
Principle: React the substrate with a mixture of two nucleophiles (e.g., Methanol and Trifluoroethanol) and measure the product ratio via GC/NMR.
-
Solvent System: 70:27:3 Water:TFE:Methanol.[1]
-
Reaction: Stir 0.1 mmol substrate in 2 mL solvent for 24 hours.
-
Workup: Extract with
. -
Analysis: Integrate the benzylic protons in
NMR.- ppm (Methyl Ether).
- ppm (TFE Ether).
-
Result: A high Methyl/TFE ratio indicates an
-like loose transition state (low selectivity). A ratio reflecting solvent stoichiometry indicates .
Experimental Workflow Diagram
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
- Richard, J. P., et al. (2000). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides. Journal of the American Chemical Society.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Source for Benzyl Chloride values).
Sources
Publish Comparison Guide: Spectroscopic Differentiation of 1-(Chloromethyl)-3-methoxy-5-methylbenzene Isomers
This guide outlines the spectroscopic differentiation of 1-(Chloromethyl)-3-methoxy-5-methylbenzene (the target 1,3,5-substituted isomer) from its common regioisomers and synthetic byproducts.
Executive Summary & Application Context
1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 82477-66-5) is a critical benzyl chloride intermediate used in the synthesis of radiotracers (e.g., PET ligands) and kinase inhibitors. Its unique 1,3,5-substitution pattern (meta-relationship between all substituents) confers specific steric and electronic properties essential for binding affinity in downstream targets.
However, synthesis often yields regioisomers (e.g., from non-selective chloromethylation) or structural isomers (from different starting materials) that possess identical molecular weights (MW 170.64) and similar polarity. Differentiation is critical because ortho-substituted isomers can drastically alter reactivity and biological efficacy.
This guide provides a definitive spectroscopic framework to distinguish the target 1,3,5-isomer from its most common counterparts:
-
The Ortho-Para Isomers: (e.g., 1-chloromethyl-2-methoxy-5-methylbenzene).
-
The Ring-Chlorinated Impurities: (e.g., 4-chloromethyl-3,5-dimethylanisole).
Structural Origins & Synthesis Pathways
Understanding the origin of isomers is the first step in identification. The target is typically accessed via radical halogenation to preserve the 1,3,5-pattern, whereas electrophilic aromatic substitution (EAS) routes often yield unwanted ortho/para isomers.
Figure 1: Divergent synthesis pathways leading to the target molecule versus its structural isomer. Route A preserves the meta-substitution pattern, while Route B introduces substitution at the crowded ortho/para positions.
Spectroscopic Fingerprint: The "Meta-Coupling" Diagnostic
The most reliable method to validate the 1-(Chloromethyl)-3-methoxy-5-methylbenzene structure is
The Core Logic:
-
Target (1,3,5-Pattern): Protons are located at positions 2, 4, and 6. Each proton is meta to the other two.
-
Diagnostic Signal: Three distinct signals (or overlapping broad singlets) with small coupling constants (
Hz) . -
Absence of Ortho Coupling: You will NOT see any large doublets (
Hz).
-
-
Isomer (1,2,x or 1,4,x Pattern): If the chloromethyl group is ortho or para to another group (e.g., 1-chloromethyl-2-methoxy-...), there will be adjacent protons.
-
Diagnostic Signal: Large doublets (
Hz) indicating ortho-coupling.
-
Comparative Data Table
| Feature | Target: 1-(Chloromethyl)-3-methoxy-5-methylbenzene | Isomer: 1-(Chloromethyl)-2-methoxy-5-methylbenzene | Isomer: 4-(Chloromethyl)-3,5-dimethylanisole |
| Substitution | 1,3,5 (Meta, Meta, Meta) | 1,2,5 (Ortho, Meta) | 1,2,3,5 (Symmetric) |
| Symmetry | Asymmetric (C1 plane absent) | Asymmetric | Symmetric (Plane through C1-C4) |
| Ar-H Count | 3 distinct protons (1H each) | 3 distinct protons (1H each) | 2 equivalent protons (2H) |
| Ar-H Pattern | 3x Broad Singlets (or dd, | 1x Doublet ( | 1x Singlet (Sharp) |
| -OCH | |||
| -CH | |||
| Differentiation | Lack of Ortho Coupling | Presence of Ortho Coupling | Integration (2H vs 1H) |
Experimental Protocols (Self-Validating)
Protocol A: H NMR Validation Workflow
Objective: Confirm 1,3,5-substitution pattern via coupling analysis.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl
(Chloroform-d). Ensure solvent is acid-free to prevent degradation of the benzyl chloride. -
Acquisition: Run standard proton sequence (32 scans).
-
Processing: Apply a window function (LB = 0.3 Hz) to resolve fine meta-coupling.
-
Analysis Checklist:
Protocol B: Mass Spectrometry (GC-MS) Check
Objective: Confirm mono-chlorination vs. bis-chlorination.
-
Method: EI (Electron Ionization), 70 eV.
-
Data Interpretation:
-
Target (C
H ClO): Molecular Ion m/z 170 (M) and 172 (M+2) in a 3:1 ratio (characteristic of one Cl atom). -
Fragment: Look for base peak at m/z 135 (Loss of Cl, [M-35]
) forming the stable 3-methoxy-5-methylbenzyl carbocation. -
Impurity (Bis-chloromethyl): If M+ is 218/220/222 (9:6:1 ratio), the sample is over-chlorinated.
-
Advanced Characterization: C NMR
If
-
Target (1,3,5-isomer):
-
Total Signals: 9 unique carbon signals.
-
Aromatic CH: 3 distinct signals (approx 112, 115, 122 ppm).
-
Quaternary C: 3 distinct signals (C-OMe, C-Me, C-CH2Cl).
-
-
Symmetric Isomer (4-chloromethyl-3,5-dimethyl...):
-
Total Signals: Fewer signals due to symmetry.
-
Aromatic CH: Only 1 signal (approx 114 ppm) representing the two equivalent protons.
-
References
-
NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-methoxy-. National Institute of Standards and Technology.[3] [Link]
-
PubChem. 1-(Chloromethyl)-3-methoxy-5-methylbenzene Compound Summary. National Library of Medicine. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Executive Summary & Chemical Profile
1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 133445-37-5, analog reference) is a benzyl chloride derivative . In drug discovery, it is frequently used as an electrophilic building block for introducing the 3-methoxy-5-methylbenzyl motif.
Immediate Hazard Warning: This compound is an alkylating agent and a potent lachrymator . It reacts with nucleophiles (including DNA bases) and hydrolyzes in moist air to release hydrochloric acid (HCl). Improper disposal not only poses an immediate exposure risk but can also pressurize waste containers due to off-gassing.
Physicochemical & Hazard Profile
| Property | Value / Characteristic | Operational Implication |
| Functional Group | Benzyl Chloride ( | High reactivity; prone to hydrolysis.[1][2][3] |
| Physical State | Liquid or Low-Melting Solid | May solidify in cool storage; handle as liquid for disposal. |
| Reactivity | Electrophilic Alkylator | Carcinogenicity suspect. Destroys rubber/latex. |
| Hydrolysis | Fast in presence of water | Generates HCl gas. Do not seal wet waste tightly. |
| Flash Point | Combustible. Class IIIB liquid. |
Waste Segregation Logic (The "Why")
As a scientist, you must understand that "disposal" is not just about compliance; it is about chemical compatibility.
-
Why Halogenated? This compound contains chlorine. Disposing of it in "Non-Halogenated" streams creates dioxins and corrosive gases during standard incineration, damaging scrubber systems and violating environmental permits.
-
Why No Metals? The inevitable hydrolysis releases HCl, which corrodes metal drums, leading to leaks and structural failure of the waste container.
Decision Tree: Waste Stream Selection
Standard Disposal Procedures
Prerequisite: All handling must occur inside a certified chemical fume hood.
A. Liquid Waste (Mother Liquors/Solutions)
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass carboys only. Never use metal.
-
Segregation: Pour into the Halogenated Organic Waste stream.
-
pH Check: If the waste contains significant unreacted starting material, add a small amount of solid Sodium Bicarbonate (
) to the waste container to buffer any HCl generated over time. -
Labeling:
-
Constituents: "Halogenated Solvents, 1-(Chloromethyl)-3-methoxy-5-methylbenzene."
-
Hazard Checkboxes: Toxic, Corrosive, Irritant.[1]
-
B. Solid Waste (Contaminated Silica/Glassware)
-
Evaporation: Allow volatile solvents (DCM, Ethyl Acetate) to evaporate in the hood before bagging.
-
Double Bagging: Place contaminated silica gel, paper towels, and gloves into a clear polyethylene bag (2-mil thickness minimum). Tie it off, then place it inside a second bag (amber or clear).
-
Sharps: Contaminated needles must go into a plastic sharps container, not cardboard.
Advanced Protocol: Chemical Deactivation (Quenching)
Expert Insight: For high concentrations (>5 mL) or old bottles, simple disposal is risky due to potential container pressurization. Chemical quenching converts the reactive alkylator into a stable ether or alcohol.
Mechanism:
The "Ammonolysis" Method (Recommended)
This method converts the lachrymator into a non-volatile benzyl amine or alcohol derivative.
Reagents:
-
Methanol (MeOH)[4]
-
Ammonium Hydroxide (
, conc.) OR Sodium Methoxide (25% in MeOH)
Protocol:
-
Cooling: Place the flask containing the residue in an ice bath (
C). -
Dilution: Dilute the residue with Methanol (ratio 1:5 volume).
-
Addition: Slowly add Ammonium Hydroxide or Sodium Methoxide solution.
-
Observation: You may see white fumes (ammonium chloride) or slight bubbling.
-
-
Stirring: Allow to stir for 1-2 hours at room temperature.
-
Verification: Take a TLC spot. The UV-active spot for the benzyl chloride should disappear/shift to a lower Rf (more polar amine/alcohol).
-
Final Disposal: The resulting mixture is now a flammable, basic organic waste. Dispose of in Halogenated Solvents (due to residual chloride salts) or Basic Organic Waste .
Emergency Response & Spill Management
Scenario: You drop a 100g bottle in the lab aisle. Immediate Risk: Severe eye irritation (tearing) and respiratory distress.
| Phase | Action Steps |
| 1. Evacuate | Clear the immediate area. Alert colleagues. If fumes are strong, pull the fire alarm. |
| 2. PPE Up | Do not enter without: Full-face respirator (Organic Vapor/Acid Gas cartridge), Nitrile gloves (double gloved), and Tyvek suit. |
| 3. Contain | Circle the spill with Vermiculite or Dry Sand . Do not use paper towels (surface area increases evaporation). |
| 4. Neutralize | Sprinkle Sodium Carbonate (Soda Ash) or Calcium Carbonate over the spill to neutralize potential HCl. |
| 5. Collect | Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Benzyl Chloride Debris." |
| 6. Decontaminate | Wash the floor with a dilute solution of aqueous ammonia and soap. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Methoxybenzyl chloride. (Used as homologous reference for hazard classification).
-
PubChem. (n.d.). Benzyl Chloride - Safety and Hazards. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).
Sources
Personal Protective Equipment & Handling Guide: 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Executive Summary & Hazard Characterization
Compound: 1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 82477-66-5) Synonyms: 3-Methoxy-5-methylbenzyl chloride; 3,5-Disubstituted benzyl chloride.
As a Senior Application Scientist, I must clarify that this compound is not merely a "skin irritant." It belongs to the benzyl chloride class of electrophiles. It functions as a potent alkylating agent and a severe lachrymator .
The "Silent" Hazard: Unlike simple mineral acids, benzyl chlorides are lipophilic. They rapidly penetrate the lipid bilayer of the skin. Once inside the tissue, they undergo hydrolysis (reacting with interstitial water) to release hydrochloric acid (HCl) subcutaneously. This often results in "delayed burns"—you may not feel the pain until the damage is irreversible.
Core Hazards:
-
Lachrymator: Induces immediate, severe tearing and respiratory distress at low concentrations.
-
Corrosive: Causes irreversible eye damage and skin necrosis.
-
Alkylating Agent: Potential mutagen/carcinogen due to DNA alkylation capability.
-
Hydrolytic Instability: Reacts with ambient moisture to generate HCl fumes.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" protocols are insufficient for this molecule. You must employ a Barrier-in-Depth strategy.
A. Hand Protection (Critical)
Do not rely on standard nitrile gloves alone. Benzyl chlorides have a breakthrough time of <15 minutes for standard 4-mil nitrile.
| Layer | Material | Specification | Scientific Rationale |
| Inner (Primary) | Laminate Film (e.g., Silver Shield® / 4H®) | >2.7 mil | Resists permeation of chlorinated aromatics for >4 hours. |
| Outer (Sacrificial) | Nitrile | >5 mil, extended cuff | Provides dexterity and grip; protects the inner laminate glove from tears and incidental splash. |
| Technique | Double-Gloving | Taped cuffs | Prevents capillary action from drawing liquid between the glove and lab coat sleeve. |
B. Eye & Face Protection
Safety glasses are forbidden for open handling.
-
Primary: Chemical Splash Goggles (indirect venting).
-
Secondary: 8-inch Polycarbonate Face Shield.
-
Reasoning: As a lachrymator, vapors can bypass safety glasses. A face shield protects the neck and face from projectile hydrolysis (spatter) during quenching.
-
C. Respiratory Protection[1][2][3][4][5]
-
Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: The "Acid Gas" component is required because the compound hydrolyzes to release HCl.
-
Operational Workflow & Decision Logic
The following diagram illustrates the decision logic for selecting PPE based on the operational state.
Figure 1: PPE Decision Matrix based on exposure potential. Note that "Open Handling" strictly requires Enhanced PPE.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Deactivate Moisture: Ensure all glassware is flame-dried. Moisture triggers HCl release.
-
Trap Setup: If running a reaction >5g, attach a gas outlet to a dilute NaOH trap to neutralize evolved HCl.
-
Staging: Place a "Lachrymator" warning sign on the sash.
Phase 2: Transfer & Weighing
-
Solids: If the compound is solid/semi-solid, do not use metal spatulas (corrosion risk). Use glass or porcelain.
-
Liquids: Use positive displacement pipettes.
-
Self-Validating Step: Watch the pipette tip. If you see "fuming" (white wisps), the compound is hydrolyzing. Stop, cap, and check humidity.
-
Phase 3: Quenching & Disposal (The Danger Zone)
Never pour this compound directly into an aqueous waste drum. The hydrolysis is exothermic and can cause the drum to geyser.
-
Dilute: Dissolve the waste material in a non-reactive solvent (e.g., Dichloromethane or Toluene).
-
Neutralize (Controlled):
-
Prepare a 10% aqueous Sodium Bicarbonate (
) solution in a large beaker. -
Slowly add the organic solution to the bicarbonate while stirring.
-
Observation: Wait for bubbling (
evolution) to cease.
-
-
Separation: Allow layers to separate.
-
Disposal:
-
Organic Layer: Halogenated Organic Waste.
-
Aqueous Layer: Aqueous Waste (pH adjusted to 5-9).
-
Emergency Response: Spill & Exposure
In the event of a spill, speed is critical to prevent the HVAC system from circulating lachrymatory vapors.
Figure 2: Immediate response workflow for benzyl chloride spills.
First Aid:
-
Skin Contact: Immediate flushing with water for 15 minutes. Discard contaminated leather shoes/belts; they cannot be decontaminated.
-
Eye Contact: Flush for 15 minutes. Force eyelids open. Seek ophthalmologist support immediately (corneal erosion risk).
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press, 2011.
-
Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). (Referencing Benzyl Chloride data as proxy for substituted analogs).
-
PubChem. Compound Summary: Benzyl Chloride (Analogous Hazard Profile). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1000.
Disclaimer: This guide is based on the chemical class properties of benzyl chlorides. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. jefferson.edu [jefferson.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
